N-isobutyl-4-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(2)8-12-16(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLUTQHDWRXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-isobutyl-4-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-isobutyl-4-methoxybenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The document outlines the core synthesis pathway, detailed experimental protocols derived from analogous reactions, and the expected characterization of the final product.
Synthesis Pathway
The primary and most direct pathway for the synthesis of this compound involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and isobutylamine. In this reaction, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by a base present in the reaction mixture, leading to the formation of the stable sulfonamide product.
The reaction is generally carried out in an inert organic solvent to facilitate the dissolution of the reactants and to control the reaction temperature. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
Experimental Protocol
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Isobutylamine
-
Triethylamine (or another suitable base like pyridine or potassium carbonate)
-
Dichloromethane (DCM) (or another suitable solvent like tetrahydrofuran or ethyl acetate)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents).
-
Addition of Amine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isobutylamine (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 15-30 minutes. The temperature should be maintained at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Quantitative Data
As a non-commercially available intermediate, specific quantitative data for this compound is not extensively reported. However, based on similar sulfonamide syntheses, the following can be expected:
| Parameter | Expected Value |
| Yield | 75-95% |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected for a crystalline solid |
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutyl group protons (methyl doublet, methine multiplet, and methylene doublet), aromatic protons of the methoxybenzene ring, and the methoxy group singlet. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbons of the isobutyl group, the aromatic carbons (including the carbon attached to the methoxy group), and the methoxy carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), S=O stretches (asymmetric and symmetric), and C-O stretch. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₇NO₃S, M.W. = 243.32 g/mol ). |
Diagrams
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
N-Isobutyl-4-methoxybenzenesulfonamide: A Technical Guide to its Core Mechanism of Action as a Matrix Metalloproteinase Inhibitor
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-isobutyl-4-methoxybenzenesulfonamide and its more extensively studied derivative, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH). The primary mechanism of action for this class of compounds is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) functions as a broad-spectrum inhibitor of MMPs. The key to its inhibitory activity lies in the hydroxamic acid functional group (-CONHOH). This group acts as a potent chelating agent for the zinc ion (Zn2+) located within the catalytic domain of the MMP active site. The binding of the hydroxamic acid to the zinc ion is a critical interaction that blocks the enzyme's ability to hydrolyze its natural substrates, such as collagen and gelatin.
The interaction is further stabilized by hydrogen bonds between the inhibitor and amino acid residues in the active site. Specifically, the oxygen of the hydroxamate forms a hydrogen bond with the carboxylate oxygen of a catalytic glutamate residue, while the NH of the hydroxamate establishes another hydrogen bond with the carbonyl oxygen of an alanine residue. This network of interactions results in a stable enzyme-inhibitor complex, effectively inactivating the MMP.
Signaling Pathway Diagram
Caption: Inhibition of Matrix Metalloproteinase (MMP) by NNGH.
Quantitative Data: Inhibitory Activity of NNGH
The inhibitory potency of NNGH has been quantified against a range of MMPs, with the inhibition constant (Ki) serving as a measure of its efficacy. A lower Ki value indicates a stronger inhibition.
| Target MMP | Inhibition Constant (Ki) |
| MMP-1 (Collagenase-1) | 0.17 µM |
| MMP-3 (Stromelysin-1) | 0.13 µM |
| MMP-7 (Matrilysin) | 13 µM |
| MMP-8 (Collagenase-2) | 9 nM |
| MMP-9 (Gelatinase B) | 2.6 nM |
| MMP-10 (Stromelysin-2) | 0.1 µM |
| MMP-12 (Macrophage Metalloelastase) | 4.3 nM |
| MMP-13 (Collagenase-3) | 3.1 nM |
| MMP-20 (Enamelysin) | 17 nM |
Experimental Protocols
The determination of the inhibitory activity of compounds like NNGH is typically performed using a fluorogenic MMP inhibition assay. The following is a representative protocol.
Fluorogenic Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against a specific MMP by measuring the reduction in the cleavage of a fluorescent substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide substrate)
-
Test compound (NNGH) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized MMP enzyme in the assay buffer to a desired stock concentration. Further dilute the enzyme to the final working concentration in the assay buffer just before use.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (NNGH) in the assay buffer. Also, prepare a vehicle control containing the same concentration of the solvent used to dissolve the compound.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme. b. Add 5 µL of the diluted test compound or vehicle control to the respective wells. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: a. Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions. b. Add 45 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. d. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Experimental Workflow Diagram
Caption: Workflow for Fluorogenic MMP Inhibition Assay.
Structure-Activity Relationship (SAR)
The benzenesulfonamide scaffold is a common feature in many MMP inhibitors. The structure-activity relationship for this class of compounds highlights several key features:
-
Zinc-Binding Group (ZBG): The hydroxamic acid moiety is a highly effective ZBG, crucial for potent inhibition. Other ZBGs, such as carboxylates and thiols, can also be employed but often result in lower potency.
-
Sulfonamide Group: The sulfonamide group contributes to the overall binding affinity and can be involved in hydrogen bonding interactions within the active site.
-
Substituents on the Phenyl Ring: The methoxy group on the phenyl ring can influence the electronic properties and solubility of the compound. Modifications at this position can be used to fine-tune the inhibitory profile.
-
Isobutyl Group: The isobutyl group occupies a hydrophobic pocket (the S1' pocket) in the MMP active site. The size and shape of this group are important for achieving selectivity among different MMPs, as the S1' pocket varies in its dimensions across the MMP family.
This in-depth guide provides a foundational understanding of the mechanism of action of this compound and its derivatives as MMP inhibitors. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
An In-depth Technical Guide to N-Isobutyl-4-methoxybenzenesulfonamide and its Role as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the early discovery and development of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, a compound more commonly known in the scientific literature as NNGH. While the initial query specified N-isobutyl-4-methoxybenzenesulfonamide, the preponderance of research points to NNGH, a structurally related and extensively studied broad-spectrum inhibitor of matrix metalloproteinases (MMPs), as the likely compound of interest. This guide will delve into its chemical properties, synthesis, biological activity, and the experimental protocols used to characterize its function.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts. NNGH has emerged as a valuable research tool for studying the physiological and pathological roles of various MMPs, particularly stromelysin-1 (MMP-3).
Chemical and Physical Properties
N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid is a synthetic, cell-permeable compound. Its key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | N-hydroxy-2-[--INVALID-LINK--amino]acetamide[1] |
| Synonyms | NNGH, MMP-3 Inhibitor II[1] |
| CAS Number | 161314-17-6[1] |
| Molecular Formula | C13H20N2O5S[1] |
| Molecular Weight | 316.38 g/mol [1] |
| Appearance | White solid[2] |
| Solubility | Soluble in DMSO (~25 mg/ml) and Ethanol (~25 mg/ml)[2] |
| Stability | Stable for ≥ 4 years when stored at room temperature[3] |
Biological Activity: A Broad-Spectrum MMP Inhibitor
NNGH exhibits potent inhibitory activity across a wide range of matrix metalloproteinases. The hydroxamic acid moiety in its structure acts as a strong chelating group for the zinc ion within the catalytic site of MMPs, thereby blocking their enzymatic activity. The inhibitory constants (Ki) for NNGH against various MMPs are detailed in the table below.
| MMP Target | Ki Value |
| MMP-1 (Collagenase-1) | 0.17 µM[3] |
| MMP-3 (Stromelysin-1) | 0.13 µM[3] |
| MMP-7 (Matrilysin) | 13 µM[3] |
| MMP-8 (Collagenase-2) | 9 nM[3] |
| MMP-9 (Gelatinase B) | 2.6 nM[3] |
| MMP-10 (Stromelysin-2) | 0.1 µM[3] |
| MMP-12 (Macrophage elastase) | 4.3 nM[3] |
| MMP-13 (Collagenase-3) | 3.1 nM[3] |
| MMP-20 (Enamelysin) | 17 nM[3] |
Mechanism of Action
The primary mechanism of action for NNGH involves the direct inhibition of MMP catalytic activity. The hydroxamic acid group forms a bidentate coordination complex with the catalytic zinc ion (Zn2+) in the active site of the MMP. This interaction prevents the binding and subsequent cleavage of natural protein substrates.
Caption: Mechanism of MMP inhibition by NNGH.
Experimental Protocols
Generalized Synthesis of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH)
Caption: Proposed synthetic workflow for NNGH.
Step 1: Synthesis of this compound
-
Dissolve 4-methoxybenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add isobutylamine dropwise to the cooled solution with stirring. A base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 2-(N-isobutyl-4-methoxybenzenesulfonamido)acetate
-
Dissolve the this compound from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the sulfonamide nitrogen.
-
Add ethyl chloroacetate to the reaction mixture.
-
Heat the reaction mixture and stir for several hours, monitoring for completion by TLC.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent. Purify by column chromatography.
Step 3: Synthesis of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH)
-
Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base like sodium methoxide in methanol.
-
Dissolve the ester product from Step 2 in methanol.
-
Add the ester solution to the freshly prepared hydroxylamine solution.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final NNGH.
MMP-9 Inhibition Assay using NNGH as a Control
The following protocol is adapted from a commercially available MMP-9 inhibitor screening kit where NNGH is used as a positive control.
Caption: Experimental workflow for an MMP-9 inhibition assay.
Materials:
-
Recombinant MMP-9 enzyme
-
MMP-9 Assay Buffer
-
FRET-based MMP-9 substrate (e.g., releases a fluorescent group upon cleavage)
-
NNGH (as a positive control inhibitor)
-
Test compounds
-
96-well plate (white, flat-bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized MMP-9 enzyme in a pre-chilled buffer as recommended by the supplier. Keep on ice.
-
Prepare a stock solution of NNGH (e.g., 2 mM in DMSO).
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to make stock solutions.
-
Warm the MMP-9 Assay Buffer and FRET substrate to room temperature.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Mix diluted MMP-9 with Assay Buffer.
-
Background Control (BC): Add only Assay Buffer.
-
Inhibitor Control (IC): Mix diluted MMP-9, Assay Buffer, and a known concentration of NNGH.
-
Test Inhibitor Samples (S): Mix diluted MMP-9, Assay Buffer, and the test compound at various concentrations.
-
Note: If the solvent for the test compounds might affect enzyme activity, a solvent control should also be included.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing the FRET substrate in MMP-9 Assay Buffer.
-
Add the Reaction Mix to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the 96-well plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation/emission wavelength pair suitable for the FRET substrate (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30 to 60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence over time) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for the test compounds and NNGH using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100
-
Plot the % inhibition versus the concentration of the test compound to determine the IC50 value.
-
Conclusion
N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) is a potent, broad-spectrum inhibitor of matrix metalloproteinases. Its well-characterized inhibitory profile and cell permeability make it an invaluable tool for researchers investigating the roles of MMPs in health and disease. This guide provides a foundational understanding of NNGH, from its fundamental properties to its application in experimental settings. The provided protocols, while generalized for synthesis, offer a clear path for its preparation and use in MMP inhibition assays, facilitating further research into the complex biology of matrix metalloproteinases and the development of novel therapeutics.
References
An In-depth Technical Guide to N-isobutyl-4-methoxybenzenesulfonamide: Structural Analogs and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. This technical guide provides a comprehensive overview of N-isobutyl-4-methoxybenzenesulfonamide, a representative member of this class, and explores the synthesis, biological activities, and structure-activity relationships (SAR) of its structural analogs and derivatives. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics. We will delve into detailed experimental protocols, present quantitative biological data from relevant studies, and visualize key experimental workflows and potential signaling pathways.
Core Compound and Structural Analogs
The fundamental structure of this compound features a 4-methoxy-substituted benzene ring linked to a sulfonamide moiety, which is further N-alkylated with an isobutyl group. The versatility of this scaffold allows for systematic structural modifications to explore and optimize biological activity. Key points of diversification include:
-
Substitution on the Sulfonamide Nitrogen (N): The isobutyl group can be replaced by a wide range of alkyl, aryl, and heterocyclic functionalities to modulate lipophilicity, steric bulk, and hydrogen bonding capacity.
-
Substitution on the Aromatic Ring: The methoxy group at the para-position can be replaced with other electron-donating or electron-withdrawing groups, or its position can be altered to investigate electronic and steric effects on activity.
-
Modification of the Aromatic Core: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions with biological targets.
Synthesis of this compound and its Analogs
The most common and direct method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
General Synthetic Workflow
The synthesis of this compound is typically achieved by the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of N-Aryl-4-methoxybenzenesulfonamides
The following protocol is adapted for the synthesis of N-aryl analogs and can be modified for N-alkyl derivatives like this compound.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Substituted aniline or alkylamine (e.g., isobutylamine)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Structure-Activity Relationships
While specific biological data for this compound is not extensively documented in publicly available literature, the biological activities of structurally related benzenesulfonamide derivatives provide valuable insights into its potential therapeutic applications.
Anticancer Activity
A study on a series of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives revealed their potential as anticancer agents against the MCF-7 human breast cancer cell line.
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives against MCF-7 Cells
| Compound ID | Substitution on Benzylidene Ring | IC₅₀ (µg/mL) |
| 1a | H | 38.1 |
| 1b | 4-CH₃ | 38.0 |
| 1c | 4-OCH₃ | 37.8 |
| 1d | 4-Cl | 41.0 |
| 1e | 4-N(CH₃)₂ | 28.2 |
| Doxorubicin | (Positive Control) | 12.8 |
Structure-Activity Relationship (SAR) Summary:
-
The introduction of an electron-donating dimethylamino group at the para-position of the benzylidene ring (compound 1e ) led to the most potent activity in this series.
-
Other substitutions showed moderate activity, suggesting that the electronic properties of the substituent at this position can influence cytotoxicity.
Experimental Workflow for Anticancer Activity Screening (MTT Assay):
Navigating the Labyrinth of Target Identification: A Technical Guide for N-isobutyl-4-methoxybenzenesulfonamide and Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific proteins or cellular pathways with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic potential. This technical guide provides an in-depth overview of the core principles and methodologies for the target identification of novel small molecules, with a conceptual focus on a scaffold exemplified by N-isobutyl-4-methoxybenzenesulfonamide.
While specific target identification studies for this compound are not extensively available in the public domain, this guide will leverage established methodologies and data from structurally related compounds to present a comprehensive framework for approaching this scientific challenge. A closely related compound, N-isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, has been identified as an inhibitor of Matrix Metalloproteinases (MMPs), including Stromelysin-1, Stromelysin-2, Macrophage metalloelastase, and Matrix metalloproteinase-20.[1] This example underscores the importance of the sulfonamide scaffold in interacting with specific biological targets and serves as a valuable case study.
This document will detail common and advanced experimental protocols, provide structured data presentation formats, and visualize complex workflows and pathways to equip researchers with the necessary knowledge to embark on target identification studies.
General Workflow for Small Molecule Target Identification
The process of identifying the molecular target of a bioactive compound is a multi-faceted endeavor that typically begins with the observation of a phenotypic effect and culminates in the validation of a specific biomolecular interaction. The following diagram illustrates a generalized workflow.
Key Experimental Protocols in Target Identification
A variety of experimental techniques can be employed to identify the molecular targets of a small molecule. These methods can be broadly categorized into direct and indirect approaches.
Direct Methods: Identifying Physical Interactions
Direct methods aim to physically isolate and identify the binding partners of a compound.
1. Affinity Chromatography: This classical technique involves immobilizing the small molecule of interest onto a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.
Experimental Protocol: A Generic Affinity Chromatography Workflow
-
Ligand Immobilization:
-
Synthesize an analog of the bioactive compound containing a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) for covalent attachment to the chromatography resin.
-
Couple the synthesized analog to an activated resin (e.g., NHS-activated sepharose, epoxy-activated sepharose).
-
Thoroughly wash the resin to remove any unreacted compound.
-
-
Protein Extraction:
-
Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the affinity resin to allow for binding of the target protein(s).
-
Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Identify the eluted proteins using one-dimensional or two-dimensional gel electrophoresis followed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
2. Proteomics-based Approaches: Modern proteomics offers powerful tools for target identification. Techniques like drug affinity responsive target stability (DARTS) and stability of proteins from rates of oxidation (SPROX) rely on the principle that ligand binding can alter the physical properties of a protein, such as its susceptibility to proteolysis or oxidation.
Indirect Methods: Inferring Targets from Cellular Responses
Indirect methods identify targets by observing the cellular consequences of compound treatment.
1. Expression Cloning: This method involves introducing a library of cDNAs into cells that are resistant to the compound's effects. Cells that acquire sensitivity to the compound are selected, and the introduced cDNA, which presumably codes for the target protein, is identified.
2. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for assessing target engagement in a cellular context.[2][3][4] It is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[2][3][4] This method can be used to validate putative targets and to determine the extent to which a compound engages its target in living cells.[2]
Experimental Protocol: Western Blot-based Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the bioactive compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation. A no-heat control is included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
The presence of a stronger band in the compound-treated samples at higher temperatures, compared to the vehicle control, indicates thermal stabilization and therefore target engagement.
-
The throughput of CETSA can be increased by adapting the readout to a microplate format using techniques like AlphaScreen or enzyme-linked immunosorbent assays (ELISA).[5] Mass spectrometry-based CETSA, also known as thermal proteome profiling (TPP), allows for the unbiased, proteome-wide identification of thermally stabilized proteins.[6]
Table 1: Comparison of Cellular Thermal Shift Assay (CETSA) Methodologies
| CETSA Method | Principle | Throughput | Advantages | Disadvantages |
| Western Blot-based CETSA | Detection of a specific protein in the soluble fraction after heat treatment using antibodies.[2] | Low | Simple, requires standard laboratory equipment.[3] | Requires a specific antibody, low throughput.[3] |
| High-Throughput CETSA (HT-CETSA) | Immunoassay-based detection (e.g., AlphaLISA, ELISA) in a microplate format.[4][5] | High | Suitable for screening large compound libraries.[4][5] | Requires specific antibodies and specialized plate readers. |
| Thermal Proteome Profiling (TPP) / MS-CETSA | Mass spectrometry-based quantification of the entire soluble proteome after heat treatment.[6] | Low to Medium | Unbiased, proteome-wide target identification, no antibody required.[6] | Requires sophisticated mass spectrometry instrumentation and data analysis.[6] |
Visualizing the Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the core principle of the Cellular Thermal Shift Assay.
Data Presentation for Target Identification Studies
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results from target identification studies.
Table 2: Example Data Summary for a Putative Target
| Assay Type | Parameter | Value | Units |
| Biochemical Assay | IC50 | 1.2 | µM |
| Kd | 0.8 | µM | |
| Cellular Thermal Shift Assay (CETSA) | Tagg Shift | +3.5 | °C |
| Cell-based Functional Assay | EC50 | 2.5 | µM |
Conclusion
The identification of the molecular targets of a novel bioactive compound like this compound is a challenging yet crucial step in modern drug discovery. While specific data for this compound remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for approaching this task. A combination of direct and indirect methods, particularly the versatile Cellular Thermal Shift Assay, can provide compelling evidence for target engagement and pave the way for a deeper understanding of the compound's mechanism of action. As new technologies continue to emerge, the path from a phenotypic observation to a validated molecular target will become increasingly streamlined, accelerating the development of novel therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of N-isobutyl-4-methoxybenzenesulfonamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-isobutyl-4-methoxybenzenesulfonamide, a key organic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on analogous compounds and details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Reference Compound: N-isobutyl-4-methylbenzenesulfonamide)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | d, J = 8.2 Hz | 2H | Aromatic (ortho to SO₂) |
| 7.30 | d, J = 8.0 Hz | 2H | Aromatic (meta to SO₂) |
| 4.69 | br | 1H | NH |
| 2.72-2.76 | m | 2H | CH₂ |
| 2.43 | s | 3H | Ar-CH₃ |
| 1.70 | m | 1H | CH |
| 0.87 | d, J = 6.7 Hz | 6H | 2 x CH₃ |
¹³C NMR (Carbon NMR) Data (Reference Compound: N-isobutyl-4-methylbenzenesulfonamide) [1]
| Chemical Shift (δ) ppm | Assignment |
| 143.5 | Aromatic (C-SO₂) |
| 135.7 | Aromatic (C-CH₃) |
| 129.8 | Aromatic (ortho to SO₂) |
| 127.9 | Aromatic (meta to SO₂) |
| 54.2 | CH₂ |
| 34.3 | CH |
| 21.5 | Ar-CH₃ |
| 19.9 | 2 x CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2960-2850 | C-H (Aliphatic) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1350-1300 & 1170-1150 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |
| 1260-1240 | C-O (Aryl ether) | Asymmetric Stretching |
| 1040-1010 | C-O (Aryl ether) | Symmetric Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₁H₁₇NO₃S), the expected molecular weight is approximately 243.32 g/mol .
| m/z | Interpretation |
| 243 | [M]⁺ (Molecular Ion) |
| 187 | [M - C₄H₈]⁺ |
| 155 | [CH₃OC₆H₄SO₂]⁺ |
| 107 | [CH₃OC₆H₄]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[3]
Infrared (IR) Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[4]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of the clean salt plate and air).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. This method requires minimal sample preparation.[5][6]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
-
The detector records the abundance of each ion, generating a mass spectrum.[8]
Electrospray Ionization (ESI) Mass Spectrometry:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).[9]
-
The ions are then analyzed by the mass spectrometer.[9]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. amherst.edu [amherst.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
N-isobutyl-4-methoxybenzenesulfonamide CAS number and chemical identifiers.
This technical guide provides a comprehensive overview of N-isobutyl-4-methoxybenzenesulfonamide, focusing on its chemical identity, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identifiers and Properties
There is some ambiguity in public databases regarding the definitive Chemical Abstracts Service (CAS) number for this compound. While some chemical suppliers reference a CAS number, it is not consistently found in major chemical databases. For clarity, this section presents the available data for the target compound, alongside data for a structurally related but more complex molecule that is often confounded in search results.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | Unconfirmed (Referenced as CB02070814 by some suppliers) | ChemicalBook |
| Molecular Formula | C₁₁H₁₇NO₃S | - |
| Molecular Weight | 243.32 g/mol | - |
| Canonical SMILES | CC(C)CNS(=O)(=O)c1ccc(OC)cc1 | - |
It is crucial to distinguish the target compound from a similarly named but structurally distinct molecule, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, which has the following confirmed identifiers:
Table 2: Chemical Identifiers for N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid
| Identifier | Value | Source |
| IUPAC Name | N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | PubChem[1] |
| CAS Number | 161314-17-6 | PubChem[1] |
| Molecular Formula | C₁₃H₂₀N₂O₅S | PubChem[1] |
| Molecular Weight | 316.38 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | PubChem[1] |
Synthesis of this compound
General Experimental Protocol
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Isobutylamine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)
-
Base (e.g., triethylamine or pyridine)
-
Aqueous solution of a weak acid (e.g., 1M HCl) for workup
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Amine and Base: To the stirred solution, add isobutylamine (1.1-1.2 equivalents) and the base (1.1-1.2 equivalents) at room temperature or cooled in an ice bath to control any exotherm.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (4-methoxybenzenesulfonyl chloride) is consumed.
-
Workup:
-
The reaction mixture is quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed successively with a weak acid solution (to remove excess amine and base), water, and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound.
The broader class of benzenesulfonamides is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, some sulfonamide derivatives have been investigated for their effects on the cardiovascular system, potentially acting as inhibitors of calcium channels. Others have shown promise as anticancer agents by targeting specific enzymes or pathways involved in cell proliferation.
However, without specific studies on this compound, any discussion of its biological role would be speculative. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a distinct chemical entity for which a definitive, publicly available dataset of chemical identifiers and biological activity is currently limited. While its synthesis can be reliably predicted based on established chemical principles for sulfonamide formation, detailed experimental protocols and characterization data are not widely reported. The potential for biological activity exists within the broader class of benzenesulfonamides, but specific studies on this particular molecule are needed to determine its pharmacological profile. Researchers interested in this compound are encouraged to perform thorough characterization and biological screening to uncover its potential applications.
References
Methodological & Application
Application Notes and Protocols for N-isobutyl-4-methoxybenzenesulfonamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isobutyl-4-methoxybenzenesulfonamide, also known as E7010 or ABT-751, is a sulfonamide antitumor agent that has shown potent activity against a variety of cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[1] These characteristics make it a compound of significant interest in cancer research and drug development.
This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound, including cytotoxicity, cell cycle analysis, and apoptosis assays.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anticancer effects by interfering with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Caption: Signaling pathway of this compound.
Data Summary
The following tables summarize the quantitative data on the effects of this compound on cancer cells.
Table 1: In vitro Growth-Inhibitory Activities of this compound (E7010)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Human Tumor Cell Lines Panel (26 lines) | Various | 0.06 - 0.8 |
Source: Cancer Research, 1997.[1]
Experimental Protocols
Cell Viability Assay (SRB - Sulforhodamine B Assay)
This protocol determines the cytotoxic effects of this compound by measuring cell density based on the staining of total cellular protein.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (E7010)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the SRB cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (E7010)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (E7010)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Use a 488 nm excitation laser and measure FITC emission at ~530 nm and PI emission at ~617 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
References
Application Notes and Protocols: N-isobutyl-4-methoxybenzenesulfonamide in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no direct published data on the use of N-isobutyl-4-methoxybenzenesulfonamide in animal models of disease. However, based on the structural similarity to known matrix metalloproteinase (MMP) inhibitors, it is hypothesized that this compound may also function as an MMP inhibitor. The following application notes and protocols are based on studies using the well-characterized MMP inhibitors, Batimastat and Marimastat, and are provided as a guide for designing and conducting preclinical studies with this compound. It is essential to determine the specific activity and optimal dosage of this compound in vitro before proceeding with in vivo experiments.
Introduction to Matrix Metalloproteinases (MMPs) and Their Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[1] Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis.[1][2] However, dysregulation of MMP activity is implicated in the pathogenesis of various diseases, including cancer, neuroinflammatory disorders, and arthritis, where excessive MMP activity contributes to tissue destruction and disease progression.[2][3][4]
In cancer, MMPs facilitate tumor growth, invasion, and metastasis by breaking down the basement membrane and extracellular matrix, allowing cancer cells to migrate and invade surrounding tissues.[2] In neuroinflammatory conditions, MMPs contribute to the breakdown of the blood-brain barrier, leukocyte infiltration, and neuronal damage.[5] In arthritis, MMPs are responsible for the degradation of cartilage and bone, leading to joint destruction.[4]
Inhibition of MMPs has emerged as a promising therapeutic strategy for these diseases. Small molecule MMP inhibitors, such as Batimastat and Marimastat, have been developed and evaluated in numerous preclinical animal models, demonstrating their potential to halt or slow disease progression.[2]
Quantitative Data from Preclinical Studies with MMP Inhibitors
The following tables summarize quantitative data from studies using Batimastat and Marimastat in animal models of cancer and neuroinflammation. These data can serve as a reference for expected effect sizes when testing novel MMP inhibitors.
Table 1: Efficacy of Batimastat in a Human Ovarian Carcinoma Xenograft Mouse Model
| Treatment Group | Mean Survival Time (days) | % Increase in Lifespan | Reference |
| Control | 35 | - | [6] |
| Cisplatin (4 mg/kg) | 50 | 43% | [6] |
| Batimastat (60 mg/kg) | 55 | 57% | [6] |
| Cisplatin + Batimastat | >200 | >471% | [6] |
Table 2: Effect of Marimastat on Peritoneal Dissemination of Gastric Carcinoma in Nude Mice
| Treatment Group | Mean Number of Peritoneal Nodules | % Inhibition of Nodule Formation | Reference |
| Control | 45.3 | - | [7] |
| Marimastat (18 mg/kg/day) | 18.2 | 59.8% | [7] |
| Mitomycin C (2 mg/kg) | 12.5 | 72.4% | [7] |
| Marimastat + Mitomycin C | 5.1 | 88.7% | [7] |
Table 3: Effect of MMP Inhibitors on Neuroinflammatory Markers in a Mouse Model of Focal Cerebral Ischemia
| Treatment Group | TNF-α Positive Cells/Section (Mean ± SD) | % Reduction in TNF-α | Reference |
| Vehicle | 55.0 ± 1.0 | - | [5] |
| Doxycycline | 35.0 ± 3.0 | 36.4% | [5] |
| Minocycline | 26.5 ± 2.0 | 51.8% | [5] |
| Batimastat | 18.5 ± 2.5 | 66.4% | [5] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating the efficacy of MMP inhibitors in animal models of cancer, neuroinflammation, and arthritis. These protocols should be adapted and optimized for this compound.
Protocol 1: Human Tumor Xenograft Model in Nude Mice (Cancer)
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-435 breast cancer, HOC22 ovarian carcinoma) in appropriate media and conditions.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in 0.1 mL of sterile PBS into the right flank or mammary fat pad of each mouse.[8]
-
Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.[9]
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration:
-
This compound: The formulation and dose will need to be determined based on in vitro potency and solubility. A starting point for dosing can be extrapolated from effective doses of other sulfonamide-based inhibitors, but must be empirically determined. Administer via oral gavage or intraperitoneal (IP) injection daily.
-
Batimastat (for comparison): Administer 30-60 mg/kg daily via IP injection as a suspension in sterile PBS containing 0.01% Tween 80.[3][6][8]
-
Control: Administer the vehicle used for the test compound.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 28-42 days) or until tumors in the control group reach a humane endpoint.
-
Monitor animal weight and health status throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
For metastasis studies, harvest relevant organs (e.g., lungs, liver) and count metastatic nodules.
-
Perform histological analysis of tumors and organs.
-
Analyze tumor homogenates for MMP activity (zymography) and protein levels of relevant biomarkers.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
-
Animal Model: Use adult male C57BL/6 mice.
-
Induction of Neuroinflammation: Administer a single IP injection of LPS (0.25 - 5 mg/kg) dissolved in sterile saline.
-
Drug Administration:
-
This compound: Administer at a predetermined dose via IP injection or oral gavage 1 hour before or immediately after LPS injection.
-
Batimastat (for comparison): Administer 30 mg/kg via IP injection 1 hour before LPS.
-
Control: Administer vehicle.
-
-
Endpoint Analysis (24-48 hours post-LPS):
-
Collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest brains and process for immunohistochemistry to detect markers of neuroinflammation such as Iba1 (microglia), GFAP (astrocytes), and inflammatory cytokines.[5]
-
Alternatively, homogenize brain tissue to measure cytokine levels by ELISA or gene expression by qRT-PCR.
-
Protocol 3: Collagen-Induced Arthritis (CIA) Model in Mice
-
Animal Model: Use male DBA/1 mice, 8-10 weeks old.[4]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.[5]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[5]
-
-
Arthritis Scoring:
-
Begin clinical assessment of arthritis on day 21 and continue 3 times per week until the end of the study.
-
Score each paw on a scale of 0-4: 0 = normal; 1 = mild swelling and/or erythema of one digit; 2 = moderate swelling of more than one digit or mild swelling of the entire paw; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis. The maximum score per mouse is 16.[4]
-
-
Drug Administration:
-
Prophylactic: Start treatment on day 20 (before the onset of symptoms).
-
Therapeutic: Start treatment when the clinical score reaches a predetermined level (e.g., ≥ 4).
-
This compound: Administer daily via oral gavage or IP injection at a predetermined dose.
-
Control: Administer vehicle.
-
-
Endpoint Analysis (e.g., Day 42):
-
Monitor paw swelling using calipers.
-
At the end of the study, euthanize mice and collect hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage) and micro-CT for bone erosion.
-
Collect blood serum to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway for MMP activation and function.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.2. Murine Model of Collagen-Induced Arthritis [bio-protocol.org]
- 5. chondrex.com [chondrex.com]
- 6. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid as a Chemical Probe for Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, also known as NNGH or MMP-3 Inhibitor II, is a potent, cell-permeable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3] Their activities are crucial in physiological processes such as tissue remodeling, wound healing, and embryonic development. However, dysregulated MMP activity is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. NNGH serves as a valuable chemical probe for investigating the biological roles of MMPs and for the validation of these enzymes as therapeutic targets.
Target Profile and Quantitative Data
NNGH exhibits inhibitory activity against a wide range of MMPs with varying potencies. The hydroxamic acid moiety in its structure acts as a strong zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[4] The inhibitory constants (Ki) for NNGH against various human MMPs are summarized in the table below.
| Protein Target | Ki (nM) | Protein Family | Notes |
| MMP-1 (Collagenase-1) | 170 | Collagenases | |
| MMP-3 (Stromelysin-1) | 130 | Stromelysins | Commonly used to study the role of MMP-3. |
| MMP-7 (Matrilysin) | 13000 | Matrilysins | |
| MMP-8 (Collagenase-2) | 9 | Collagenases | |
| MMP-9 (Gelatinase B) | 2.6 | Gelatinases | |
| MMP-10 (Stromelysin-2) | 100 | Stromelysins | |
| MMP-12 (Macrophage Metalloelastase) | 4.3 | Other MMPs | |
| MMP-13 (Collagenase-3) | 3.1 | Collagenases | |
| MMP-20 (Enamelysin) | 17 | Other MMPs |
Data compiled from Cayman Chemical product information.
Signaling Pathway
MMP-3 (Stromelysin-1) expression and activity are regulated by complex signaling networks, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can activate these pathways, leading to the transcription of the MMP3 gene.[6] Once synthesized and secreted as an inactive proenzyme, pro-MMP-3 can be activated by other proteases, initiating a cascade of ECM degradation and further activation of other pro-MMPs.[5]
Caption: Simplified signaling pathway for MMP-3 induction.
Experimental Protocols
In Vitro MMP-3 Activity Assay (Fluorogenic Substrate)
This protocol describes the measurement of MMP-3 activity and its inhibition by NNGH using a fluorogenic substrate.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. MMP-2 and MMP-9 gelatinase activity with zymography [bio-protocol.org]
Protocol for the Solubilization of N-isobutyl-4-methoxybenzenesulfonamide for In Vitro Investigations
Introduction
N-isobutyl-4-methoxybenzenesulfonamide is a sulfonamide compound of interest in various research fields, including drug discovery and chemical biology. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. Due to its predicted lipophilic nature, this compound is expected to have low aqueous solubility, necessitating the use of organic solvents to prepare stock solutions for cell-based assays and other in vitro experiments. This document provides a detailed protocol for the solubilization of this compound, guidance on solvent selection, and best practices for preparing working solutions for in vitro applications.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃S | ChemicalBook |
| Molecular Weight | 243.32 g/mol | ChemicalBook |
| Predicted Solubility | Low in water; likely soluble in organic solvents such as DMSO, ethanol, and methanol. | General knowledge of sulfonamides |
Recommended Solvents and Materials
Solvents
The selection of an appropriate solvent is crucial and should be guided by the specific requirements of the in vitro assay, particularly concerning solvent tolerance of the biological system (e.g., cell lines).
-
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro use.[1]
-
Alternative Solvents: If DMSO is incompatible with the experimental system, the following solvents can be considered:
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
-
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, anhydrous, molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium or aqueous buffer (for preparing working solutions)
Experimental Protocols
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Researchers should adjust the concentration based on their experimental needs.
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 243.32 g/mol × 1000 mg/g = 2.4332 mg
-
-
-
Weighing the Compound:
-
Tare a sterile, dry microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh approximately 2.43 mg of this compound into the tube. Record the exact weight.
-
-
Dissolution in DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 243.32 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of cell culture grade DMSO to the tube containing the compound.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved.[2] A clear solution with no visible particulates should be obtained.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[2]
-
-
Storage of Stock Solution:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Amber vials or tubes wrapped in foil are recommended to protect the compound from light.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or aqueous buffer immediately before use.
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in your cell culture medium or buffer to reach the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced toxicity to cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium or buffer without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Decision Pathway for Solvent Selection
This diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: Decision tree for solvent selection.
Safety Precautions
-
This compound is a chemical compound with unknown toxicological properties. Standard laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents for detailed safety information.
Conclusion
This protocol provides a generalized framework for the dissolution of this compound for in vitro research. Due to the absence of specific experimental solubility data for this compound, researchers are encouraged to perform initial small-scale solubility tests to confirm the optimal solvent and concentration for their specific experimental setup. Adherence to these guidelines will help ensure the reliable and reproducible preparation of this compound for in vitro studies.
References
Application Notes and Protocols for the Quantification of N-isobutyl-4-methoxybenzenesulfonamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-isobutyl-4-methoxybenzenesulfonamide in biological matrices, specifically plasma and urine. The described protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely used for their sensitivity and specificity in bioanalysis.
Overview of Analytical Methodologies
The quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying analytes in the microgram per milliliter (µg/mL) range. It is often used in early-stage drug development and for the analysis of formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for quantification in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. It is the preferred method for pharmacokinetic studies where low concentrations of the analyte are expected.[1][2]
Sample Preparation Protocols
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.
2.1. Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2.2. Urine Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient, especially for LC-MS/MS analysis, which is less susceptible to matrix effects than HPLC-UV.[2]
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the urine sample at 5,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for analysis.
Analytical Methods
3.1. HPLC-UV Method (Hypothetical)
This method is suitable for the determination of higher concentrations of this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 230 nm |
| Run Time | 10 minutes |
3.2. LC-MS/MS Method
This highly sensitive and selective method is ideal for pharmacokinetic studies.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B |
| Run Time | 5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion (m/z) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized |
| Drying Gas Temperature | 350°C |
| Nebulizer Pressure | 45 psi |
Method Validation
All analytical methods must be validated to ensure reliability and accuracy.[3] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least five standards should be prepared.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.[2]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Data Presentation
The following tables summarize hypothetical quantitative data for the LC-MS/MS method validation.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 20 | 0.235 |
| 50 | 0.591 |
| 100 | 1.182 |
| 200 | 2.355 |
| 500 | 5.890 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.91 ± 0.15 | 97.0 | 5.1 |
| Medium | 75 | 78.3 ± 3.1 | 104.4 | 4.0 |
| High | 400 | 389.6 ± 12.5 | 97.4 | 3.2 |
Visualizations
References
Application Notes and Protocols for N-isobutyl-4-methoxybenzenesulfonamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-isobutyl-4-methoxybenzenesulfonamide is a specific chemical entity for which detailed high-throughput screening (HTS) data is not widely published. The following application notes and protocols are presented as a representative guide for a compound of this class, based on the known biological activities of similar sulfonamide-containing molecules and established HTS methodologies. These protocols should be adapted and optimized for specific experimental contexts.
Introduction
This compound is a sulfonamide derivative with potential for biological activity. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities including antibacterial, carbonic anhydrase inhibition, and protease inhibition. The N-isobutyl and 4-methoxy substitutions may confer specific physicochemical properties, such as altered solubility and membrane permeability, making it a candidate for investigation in drug discovery campaigns.
High-throughput screening (HTS) provides a rapid and efficient means to assess the biological activity of novel compounds like this compound against a wide range of biological targets. This document outlines hypothetical, yet plausible, applications and detailed protocols for screening this compound in both biochemical and cell-based HTS assays.
Hypothetical Biological Target: Bacterial Dihydropteroate Synthase (DHPS)
For the purpose of these application notes, we will consider the hypothetical inhibitory activity of this compound against bacterial dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms and is a validated target for sulfonamide antibiotics.
Data Presentation: Assay Validation and Compound Activity
Effective HTS campaigns rely on robust and reproducible assays. Key validation parameters are summarized below.
Table 1: Biochemical Assay Validation Parameters (Hypothetical Data)
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with > 0.5 indicating an excellent assay. |
| Signal-to-Background (S/B) Ratio | 8.5 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | < 5% | A measure of the variability of the assay signal. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Table 2: this compound Activity Profile (Hypothetical Data)
| Assay Type | Target | Endpoint | IC50 (µM) |
| Biochemical | Recombinant E. coli DHPS | Enzyme Inhibition | 12.5 |
| Cell-Based | E. coli Growth Inhibition | Bacterial Viability | 25.0 |
Experimental Protocols
Biochemical HTS Assay: Inhibition of Dihydropteroate Synthase (DHPS)
This protocol describes a fluorescence-based assay to screen for inhibitors of recombinant DHPS. The assay measures the consumption of a fluorescent substrate.
Materials:
-
Recombinant bacterial DHPS enzyme
-
PABA (p-aminobenzoic acid) substrate
-
Fluorescent pterin substrate analog
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 5 mM DTT)
-
This compound (compound library)
-
Positive control (e.g., sulfamethoxazole)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known DHPS inhibitor (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant DHPS in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a substrate mix containing PABA and the fluorescent pterin analog in assay buffer.
-
Add 5 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent substrate.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
Cell-Based HTS Assay: Bacterial Growth Inhibition
This protocol outlines a cell-based assay to screen for compounds that inhibit the growth of a bacterial strain, such as E. coli.
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Resazurin-based cell viability reagent
-
This compound (compound library)
-
Positive control (e.g., ciprofloxacin)
-
Negative control (DMSO)
-
384-well, clear-bottom, sterile microplates
-
Luminescence plate reader
Protocol:
-
Compound Plating:
-
As described in the biochemical assay protocol, dispense 50 nL of the compound stock solution or controls into the wells of a 384-well assay plate.
-
-
Bacterial Cell Seeding:
-
Grow an overnight culture of E. coli in MHB.
-
Dilute the culture to a starting OD600 of 0.001 in fresh MHB.
-
Add 50 µL of the diluted bacterial suspension to each well of the assay plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours with shaking.
-
-
Viability Measurement:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate the plates at 37°C for 1-4 hours, or until a color change is observed in the negative control wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent growth inhibition for each compound.
-
Identify "hit" compounds and perform dose-response experiments to determine their minimum inhibitory concentration (MIC).
-
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Hypothetical inhibition of the bacterial folate biosynthesis pathway.
Caption: Logical flow for HTS data analysis and hit identification.
Application of N-isobutyl-4-methoxybenzenesulfonamide in Fragment-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[1] These initial fragment hits, which typically exhibit weak binding affinities, are then optimized and grown into more potent, drug-like molecules.[1][4] N-isobutyl-4-methoxybenzenesulfonamide is a compound with structural motifs present in various biologically active molecules, making it a candidate for inclusion in fragment libraries. Benzenesulfonamide derivatives have shown a range of biological activities, suggesting their potential to interact with various protein targets. This document provides a hypothetical framework for the application of this compound in an FBDD campaign, outlining experimental protocols and data presentation for its screening and validation.
Hypothetical FBDD Workflow for this compound
The following diagram illustrates a typical FBDD workflow that can be applied to screen and validate this compound against a protein target of interest.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Data Presentation: Quantitative Data Summary
In a typical FBDD project, quantitative data from various biophysical assays are crucial for hit validation and prioritization. The following table provides a template for summarizing such data for this compound.
| Parameter | This compound | Positive Control | Negative Control |
| Molecular Weight (Da) | 257.34 | Varies | Varies |
| SPR (RU) | Experimental Value | Experimental Value | No Response |
| NMR (Chemical Shift Perturbation, ppm) | Experimental Value | Experimental Value | No Change |
| ITC Dissociation Constant (Kd, µM) | Experimental Value | Experimental Value | No Binding |
| ITC Enthalpy (ΔH, kcal/mol) | Experimental Value | Experimental Value | No Binding |
| ITC Entropy (ΔS, cal/mol·deg) | Experimental Value | Experimental Value | No Binding |
| Ligand Efficiency (LE) | Calculated Value | Calculated Value | N/A |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign are provided below.
Synthesis of this compound
A general procedure for the synthesis of sulfonamides can be adapted for this compound.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Isobutylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add isobutylamine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique used to detect and quantify biomolecular interactions in real-time. It is well-suited for primary screening of fragment libraries.[3][5][6][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Target protein
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., PBS with 0.05% P20)[6]
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer, keeping the final DMSO concentration constant (typically ≤1%).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Include positive and negative controls in the screen.
-
Analyze the data to identify fragments that show a concentration-dependent binding response.
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm fragment binding and provide information about the binding site on the target protein.[1][9][10][11] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used for this purpose.[11]
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
-
NMR tubes
Procedure:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Prepare a sample of the ¹⁵N-labeled protein with this compound at a specific molar ratio (e.g., 1:10 protein to fragment).
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide signals.
-
Significant CSPs indicate binding of the fragment to the protein. The residues exhibiting the largest CSPs are likely at or near the binding site.
-
Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra at varying fragment concentrations to determine the dissociation constant (Kd).
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[2][4][12][13][14]
Materials:
-
Isothermal titration calorimeter
-
Target protein
-
This compound
-
Dialysis buffer
Procedure:
-
Thoroughly dialyze the protein into the desired buffer. Dissolve the fragment in the final dialysis buffer.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and the stoichiometry of binding (n). ΔS can then be calculated.
Structural Elucidation: X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment provides detailed atomic-level information about the binding mode, which is invaluable for structure-based drug design.[15][16][17]
Materials:
-
Purified target protein
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a saturating concentration of this compound.
-
Soaking: Alternatively, grow apo-protein crystals and then soak them in a solution containing the fragment.
-
Optimize crystallization conditions to obtain diffraction-quality crystals.
-
Harvest the crystals and flash-cool them in liquid nitrogen after cryoprotection.
-
Collect X-ray diffraction data.
-
Process the data and solve the crystal structure of the protein-fragment complex.
-
Analyze the electron density maps to confirm the binding of the fragment and to characterize its interactions with the protein.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of hit validation and the potential impact of a validated fragment hit on a generic signaling pathway.
Caption: The logical progression of experiments for validating a primary fragment hit.
Caption: Hypothetical inhibition of a signaling pathway by a fragment binding to a kinase.
Conclusion
References
- 1. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 2. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-isobutyl-4-methoxybenzenesulfonamide Administration in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for N-isobutyl-4-methoxybenzenesulfonamide. The following protocols and notes are based on general practices for novel small molecule administration in mice and may require significant optimization.
Introduction
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade that could be investigated based on the structure of this compound, which contains a sulfonamide group, a class of compounds known to sometimes interact with pathways involving cellular metabolism and signaling.
Caption: Hypothetical signaling pathway for this compound.
Dosage and Administration in Mice
The appropriate dosage and administration route for this compound in mice must be determined empirically. The following tables provide a template for summarizing key data from such studies.
Table 1: Pharmacokinetic Parameters of a Related Compound in Mice
This table presents pharmacokinetic data for N-butylbenzenesulfonamide, a structurally related compound, which can serve as a preliminary reference.[1]
| Parameter | Value (Male Mice) | Value (Female Mice) |
| Route of Administration | Oral Gavage | Oral Gavage |
| Dose (mg/kg) | 20, 60, 200 | 20, 60, 200 |
| Tmax (h) | ≤0.136 | ≤0.136 |
| Half-life (t½) (h) | ≤0.432 | ≤0.432 |
| Oral Bioavailability (%) | 5-14 | 5-14 |
| Brain:Plasma Ratio | ≤1 | ≤1 |
Table 2: Recommended Dosing Regimen for Initial Efficacy Studies (Hypothetical)
| Route of Administration | Vehicle | Dose Range (mg/kg) | Dosing Frequency |
| Oral (p.o.) | 0.5% Methylcellulose in sterile water | 10 - 100 | Once daily |
| Intraperitoneal (i.p.) | 10% DMSO in saline | 5 - 50 | Once daily |
Experimental Protocols
Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or 10% DMSO in saline)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Protocol:
-
Dose Selection: Based on preliminary in vitro data or literature on similar compounds, select a starting dose and several escalating dose levels.
-
Animal Groups: Assign a cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.
-
Administration: Administer the assigned dose of this compound or vehicle to each mouse daily for a predefined period (e.g., 5-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and any adverse reactions.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe clinical signs of toxicity.
-
Data Analysis: Record and analyze body weight changes and clinical observations.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
8-10 week old mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Protocol:
-
Animal Groups: Assign mice to different groups for intravenous (i.v.) and oral (p.o.) administration.
-
Administration: Administer a single dose of this compound to each mouse.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound in mice.
Caption: General experimental workflow for in vivo mouse studies.
References
Safety and Handling Protocols for N-isobutyl-4-methoxybenzenesulfonamide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the safe handling of N-isobutyl-4-methoxybenzenesulfonamide in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known properties of the parent compound, 4-methoxybenzenesulfonamide, and general safety practices for aromatic sulfonamides. These protocols are intended to supplement, not replace, institutional safety procedures and professional judgment.
Introduction
This compound is an aromatic sulfonamide derivative. Aromatic sulfonamides are a class of compounds with a wide range of applications in medicinal chemistry and drug development.[1] Proper handling and safety precautions are essential when working with this and related chemical compounds to minimize risk to laboratory personnel.
Hazard Identification and Classification
The hazard profile of this compound is extrapolated from data on 4-methoxybenzenesulfonamide. The expected GHS classifications are summarized below.
Table 1: GHS Hazard Classification (extrapolated from 4-methoxybenzenesulfonamide) [2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 4-methoxybenzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C7H9NO3S | [2] |
| Molecular Weight | 187.22 g/mol | |
| Melting Point | 111-115 °C | |
| Appearance | Solid | |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires adherence to standard laboratory safety protocols.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
General Synthetic Protocol: N-alkylation of 4-methoxybenzenesulfonamide
The following is a general procedure for the synthesis of this compound. This should be adapted and optimized based on specific experimental requirements.
Materials:
-
4-methoxybenzenesulfonamide
-
Isobutyl bromide (or other suitable isobutylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, DMF)
-
Standard laboratory glassware and equipment
Procedure:
-
In a fume hood, dissolve 4-methoxybenzenesulfonamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the reaction mixture and stir.
-
Slowly add the isobutylating agent to the mixture.
-
Heat the reaction to an appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully (e.g., by adding water).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Spill and Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For a small solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a large spill, follow institutional emergency procedures.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Diagrams
Caption: Workflow for the safe handling of chemical reagents.
Caption: Personal Protective Equipment (PPE) requirements.
References
- 1. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzenesulfonamide, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of N-isobutyl-4-methoxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of N-isobutyl-4-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of the non-polar isobutyl group and the benzene ring contributes to its hydrophobic nature, which limits its ability to form favorable interactions with water molecules.[1]
Q2: What are the most common and effective methods to improve the solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. The most effective methods include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[2][3] Each of these methods addresses the solubility challenge from a different physicochemical angle.
Q3: How does pH adjustment increase the solubility of this compound?
A3: this compound is a weakly acidic compound due to the sulfonamide group.[4] By increasing the pH of the aqueous solution to a value above its pKa, the sulfonamide group can be deprotonated, forming a more soluble salt.[1] This ionization significantly enhances its interaction with polar water molecules.
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a non-polar solute.[5] They work by reducing the polarity of the solvent system, thereby making it more favorable for the hydrophobic this compound to dissolve.[6] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]
Q5: What is cyclodextrin complexation?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate non-polar molecules, or parts of molecules, like the isobutyl and phenyl groups of this compound, within their cavity. This forms an inclusion complex that has a more hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[7]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation of the compound upon addition to aqueous buffer. | The aqueous solubility of the compound is exceeded. | - Increase the pH of the buffer if the compound is a weak acid. - Add a co-solvent (e.g., ethanol, PEG 400) to the buffer. - Consider formulating with a cyclodextrin. |
| Inconsistent solubility results between experiments. | - Incomplete equilibration during solubility measurement. - Temperature fluctuations. - pH of the solution not being consistent. | - Ensure adequate shaking time (e.g., 24-48 hours) for the shake-flask method to reach equilibrium.[8] - Use a temperature-controlled shaker or water bath.[8] - Prepare fresh buffers for each experiment and verify the pH. |
| Phase separation or "oiling out" when using co-solvents. | The proportion of co-solvent is too high, or the co-solvent is not sufficiently miscible with the aqueous phase at the experimental temperature. | - Decrease the concentration of the co-solvent. - Try a different co-solvent with better water miscibility. - Ensure the solution is well-mixed and maintained at a constant temperature. |
| Limited solubility improvement with pH adjustment. | - The pKa of the compound is such that a physiologically incompatible pH is required for significant ionization. - The intrinsic solubility of the ionized form is still low. | - Combine pH adjustment with another method, such as the use of a co-solvent.[9] - Explore the use of cyclodextrins, which can be effective across a wider pH range. |
| Difficulty in preparing a stable supersaturated solution. | Supersaturated solutions are inherently unstable and prone to precipitation. | - Use precipitation inhibitors, such as certain polymers (e.g., HPMC), which can help maintain a supersaturated state for a longer period. |
Quantitative Data on Solubility Enhancement (Illustrative Examples)
Disclaimer: The following data is illustrative and based on general knowledge of sulfonamide solubility. Actual experimental results for this compound may vary.
Table 1: Effect of pH on the Aqueous Solubility of a Representative Sulfonamide
| pH | Solubility (mg/L) |
| 5.0 | 50 |
| 6.0 | 150 |
| 7.0 | 500 |
| 7.4 | 850 |
| 8.0 | 1500 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Representative Sulfonamide at pH 7.4
| Co-solvent System | Co-solvent Concentration (% v/v) | Solubility (mg/L) |
| Water | 0 | 850 |
| Ethanol/Water | 10 | 1200 |
| Ethanol/Water | 20 | 2500 |
| PEG 400/Water | 10 | 1500 |
| PEG 400/Water | 20 | 3500 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a Representative Sulfonamide at pH 7.4
| Cyclodextrin | Cyclodextrin Concentration (mM) | Solubility (mg/L) |
| None | 0 | 850 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 2000 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 20 | 4500 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 2500 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 20 | 6000 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.[8]
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended particles.[8]
-
Sampling and Analysis: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with the appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a co-solvent system to enhance solubility.[5]
-
Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent in which this compound has high solubility (e.g., ethanol, PEG 400).
-
Preparation of Stock Solution: Dissolve a known amount of the compound in the chosen co-solvent to prepare a concentrated stock solution.
-
Titration/Dilution: Gradually add the aqueous buffer to the co-solvent stock solution with continuous stirring.
-
Observation: Monitor the solution for any signs of precipitation. The point at which the solution remains clear upon further dilution with the aqueous buffer represents a stable co-solvent formulation.
-
Characterization: Determine the final concentration of the compound and the co-solvent in the formulation.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol details the preparation of a solid inclusion complex with a cyclodextrin using the kneading method.[10]
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the compound and the cyclodextrin and mix them in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the powder mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform particle size and store it in a desiccator.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of sulfonamides’ solubilities in the mixed solvents using solvation parameters [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
common issues with N-isobutyl-4-methoxybenzenesulfonamide stability in cell culture media
Welcome to the technical support center for N-isobutyl-4-methoxybenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a decrease in the potency of this compound in my cell-based assay over time. What could be the cause?
A1: A decrease in potency can be attributed to several factors, primarily related to the stability of the compound in the cell culture medium. Potential causes include:
-
Chemical Degradation: Sulfonamides can be susceptible to hydrolysis, particularly at non-physiological pH or elevated temperatures. The sulfonamide bond (S-N) can be cleaved, leading to inactive products.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation of compounds with aromatic rings and heteroatoms, which are present in this compound.[1] Cell culture hoods with fluorescent lighting or prolonged exposure to ambient light can contribute to this.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the medium.
-
Metabolism by Cells: The cells themselves may metabolize the compound, leading to a decrease in its concentration over the course of the experiment.
Q2: My stock solution of this compound appears cloudy or has formed a precipitate after dilution in cell culture media. Why is this happening and how can I prevent it?
A2: This is likely due to the poor aqueous solubility of the compound. While it may be soluble in a high-concentration organic solvent stock (e.g., DMSO), diluting it into the aqueous environment of the cell culture medium can cause it to precipitate out of solution.
To prevent this:
-
Optimize Solvent and Concentration: Ensure your stock solution is fully dissolved before dilution. You may need to gently warm the stock solution.
-
Serial Dilutions: Perform serial dilutions in the organic solvent before the final dilution into the aqueous medium to avoid a large concentration shock.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Vortexing: Vortex the media vigorously while adding the compound to promote rapid and even dispersion.
-
Solubility Enhancers: In some cases, the use of a pharmaceutically acceptable co-solvent or a solubilizing agent (e.g., cyclodextrins) may be necessary, but their effects on your specific cell line should be validated.
Q3: Are there any components in standard cell culture media that can interact with this compound?
A3: Yes, certain components in cell culture media can potentially interact with your compound:
-
Serum Proteins: If you are using serum-containing media, your compound may bind to proteins like albumin. This can affect its availability and activity.
-
pH Indicators: Some compounds can interact with pH indicators (e.g., phenol red), which could be a concern if you are using a colorimetric assay.
-
Reducing Agents: Components like L-cysteine or L-glutathione could potentially interact with the sulfonamide group, although this is less common under standard culture conditions.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results are often a symptom of compound instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Compound Precipitation in Media
Precipitation reduces the effective concentration of your compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
Table 1: Example Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | Concentration Remaining (%) (Protected from Light) | Concentration Remaining (%) (Exposed to Ambient Light) |
| 0 | 100 | 100 |
| 4 | 98.5 | 92.1 |
| 8 | 96.2 | 85.3 |
| 24 | 90.7 | 70.5 |
| 48 | 82.1 | 55.8 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Aliquot the solution into sterile microcentrifuge tubes or wells of a plate.
-
Prepare a "time zero" sample by immediately freezing one aliquot at -80°C.
-
Incubate the remaining samples at 37°C in a CO₂ incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and freeze it at -80°C.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the time zero sample.
Experimental Workflow Diagram:
Caption: Workflow for assessing compound stability.
Protocol 2: Determining Aqueous Solubility in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your cell culture medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium of interest
-
Sterile microcentrifuge tubes
-
Shaking incubator or rotator
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.
-
In a series of microcentrifuge tubes, add increasing amounts of the stock solution to a fixed volume of cell culture medium to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Incubate the tubes with shaking at 37°C for 24 hours to allow for equilibration.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is considered the maximum aqueous solubility under those conditions.
Potential Signaling Pathway Interaction
While the specific cellular targets of this compound would need to be experimentally determined, sulfonamides can act as inhibitors of specific enzymes. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway.
References
optimizing reaction conditions for N-isobutyl-4-methoxybenzenesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-isobutyl-4-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classical method for synthesizing this compound is the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine.[1][2][3] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. It is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the recommended solvents and bases for this reaction?
Commonly used solvents are inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2][4] The choice of base is crucial to scavenge the HCl produced during the reaction. Tertiary amines like triethylamine or pyridine are frequently employed.[2] In some cases, an aqueous solution of a base like sodium hydroxide can also be used, which can lead to high yields.[1][3]
Q3: What are the potential side reactions I should be aware of?
The primary side reaction is the hydrolysis of the highly reactive 4-methoxybenzenesulfonyl chloride by any moisture present in the reaction mixture. This hydrolysis leads to the formation of 4-methoxybenzenesulfonic acid, which will not react with the amine and will reduce the overall yield.[2] Another potential issue is the formation of a disulfonated amine (a secondary sulfonamide) if the primary sulfonamide product is deprotonated and reacts with another molecule of the sulfonyl chloride, although this is less common with primary amines under controlled conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials (4-methoxybenzenesulfonyl chloride and isobutylamine) and the product (this compound). The consumption of the limiting reagent (typically the sulfonyl chloride) indicates the reaction is proceeding.
Q5: What are the standard purification methods for the final product?
After the reaction is complete, a typical workup involves washing the organic layer with dilute acid (to remove excess amine and base), followed by a wash with brine and drying over an anhydrous salt like sodium sulfate. The crude product can then be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded 4-methoxybenzenesulfonyl chloride: This starting material is sensitive to moisture.[2] | 1. Use fresh or properly stored 4-methoxybenzenesulfonyl chloride. Ensure it has been stored in a desiccator. |
| 2. Insufficient base: The generated HCl can protonate the isobutylamine, rendering it non-nucleophilic. | 2. Use at least one equivalent of base, and preferably a slight excess (1.1-1.2 equivalents). | |
| 3. Reaction temperature too low: The reaction rate may be too slow. | 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor for side reactions. | |
| Presence of a Water-Soluble Byproduct | Hydrolysis of 4-methoxybenzenesulfonyl chloride: This is due to the presence of water in the solvent, amine, or glassware.[2] | 1. Use anhydrous solvents and reagents. Dry glassware in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction: Starting materials remain. | 1. Allow the reaction to stir for a longer period. Consider gentle heating. |
| 2. Formation of side products: Besides the hydrolyzed sulfonyl chloride, other impurities may form. | 2. Optimize reaction conditions (temperature, stoichiometry). Purify the crude product using column chromatography for difficult separations. | |
| Difficulty in Removing Excess Amine/Base | Inadequate workup: Simple water washes may not be sufficient. | 1. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic impurities into the aqueous phase. |
| Product is an Oil and Does Not Crystallize | Presence of impurities: Impurities can inhibit crystallization. | 1. Purify the product by column chromatography to obtain a high-purity sample, which is more likely to crystallize. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required to achieve the best results.
Materials:
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4-Methoxybenzenesulfonyl chloride
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Isobutylamine
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Triethylamine (or Pyridine)
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Dichloromethane (anhydrous)
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1M Hydrochloric acid solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Ethyl acetate (for chromatography)
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Hexane (for chromatography)
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Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of isobutylamine (1.0-1.2 eq) and triethylamine (1.1-1.2 eq) in anhydrous dichloromethane.
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Add the amine/base solution dropwise to the cooled sulfonyl chloride solution with stirring.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling/Melting Point (°C) | Appearance |
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 39-42 (m.p.) | White to off-white solid |
| Isobutylamine | C₄H₁₁N | 73.14 | -85 (m.p.), 66-69 (b.p.) | Colorless liquid |
| This compound | C₁₁H₁₇NO₃S | 243.32 | Not readily available | Expected to be a white to off-white solid |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition 1 (Standard) | Condition 2 (Aqueous Base) |
| Solvent | Dichloromethane | Water/Organic co-solvent |
| Base | Triethylamine | Sodium Hydroxide |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-90% (after purification) | Potentially >90%[1][3] |
| Workup | Acid/Base Washes | Extraction with organic solvent |
| Purification | Column Chromatography/Recrystallization | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting off-target effects of N-isobutyl-4-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-isobutyl-4-methoxybenzenesulfonamide, a broad-spectrum matrix metalloproteinase (MMP) inhibitor commonly known as NNGH.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with NNGH.
Question: My experimental results show unexpected or inconsistent inhibition of my target MMP. What are the possible causes and solutions?
Answer:
Unexpected or inconsistent inhibition can arise from several factors related to experimental setup and reagent handling. Here's a troubleshooting guide:
-
Reagent Preparation and Handling:
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Improper Reagent Thawing: Ensure all kit components, especially buffers and substrates, are completely thawed and brought to the recommended assay temperature before use. Enzymes should be kept on ice.
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Incorrect Dilutions: Double-check all calculations for serial dilutions of both NNGH and the MMP enzyme. Pipetting errors, especially with small volumes, can lead to significant concentration inaccuracies.
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Reagent Degradation: Ensure that NNGH and other reagents have been stored correctly and are within their expiration date. NNGH is typically soluble in DMSO or ethanol, and these solutions should be stored at -20°C for up to 3 months.[1]
-
-
Assay Conditions:
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Incorrect Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your assay protocol. Deviations can significantly impact enzyme activity and inhibitor binding.
-
Incompatible Assay Buffer: Use the assay buffer provided with your kit or one that is known to be compatible with the specific MMP you are studying. Components in self-made buffers could interfere with the assay.
-
Presence of Interfering Substances: Certain substances can interfere with enzymatic assays. For example, EDTA (>0.5 mM), SDS (>0.2%), and Tween-20 (>1%) can affect results.[2]
-
-
Data Interpretation:
-
Non-linear Standard Curve: If you are using a standard curve, ensure it is linear within the range of your measurements. A non-linear curve can lead to inaccurate quantification of inhibition.
-
Instrument Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your fluorescent substrate.
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Question: I am observing significant off-target effects in my cell-based assays. How can I confirm and mitigate these effects?
Answer:
NNGH is a broad-spectrum inhibitor, and off-target effects are a known consideration.[2][3] Here’s how to address this:
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Confirmation of Off-Target Activity:
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Selectivity Profiling: Test the activity of NNGH against a panel of related proteases, particularly other MMPs and members of the ADAM (A Disintegrin and Metalloproteinase) family. This can be done using commercially available protease profiling services or in-house enzymatic assays with purified enzymes.
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Zymography: Use gelatin or casein zymography to visualize the inhibitory effect of NNGH on different MMPs present in your cell culture supernatant or tissue extracts. This technique can help identify which MMPs are most affected.
-
-
Mitigation Strategies:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective concentration of NNGH that inhibits your target MMP without causing significant off-target effects.
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Use of More Selective Inhibitors: If off-target effects are a major concern, consider using a more selective inhibitor for your target MMP as a control to distinguish between on-target and off-target cellular phenotypes.
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Control Experiments: In your experimental design, include control groups treated with the vehicle (e.g., DMSO) and, if possible, cells where the target MMP has been knocked down or knocked out to validate that the observed effects are indeed due to the inhibition of your primary target.
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Frequently Asked Questions (FAQs)
What is the primary mechanism of action of NNGH?
NNGH is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] Its primary mechanism of action involves the chelation of the zinc ion (Zn2+) located in the active site of MMPs. This interaction prevents the enzyme from binding to and cleaving its substrates.
What is the selectivity profile of NNGH?
NNGH inhibits a wide range of MMPs with varying potencies. The table below summarizes the known inhibitory constants (Ki) of NNGH against several MMPs. It is important to note that NNGH may also inhibit other metalloproteinases, such as ADAMs, which can contribute to off-target effects.
| Protease | Inhibitory Constant (Ki) |
| MMP-1 | 0.17 µM |
| MMP-3 | 0.13 µM |
| MMP-7 | 13 µM |
| MMP-8 | 9 nM |
| MMP-9 | 2.6 nM |
| MMP-10 | 0.1 µM |
| MMP-12 | 4.3 nM |
| MMP-13 | 3.1 nM |
| MMP-20 | 17 nM |
| Data sourced from Cayman Chemical product information sheet.[2] |
What are the common off-target effects associated with broad-spectrum MMP inhibitors like NNGH?
A significant concern with broad-spectrum MMP inhibitors is the potential for off-target effects, the most well-documented being musculoskeletal syndrome (MSS), characterized by joint stiffness, pain, and inflammation. These effects are thought to result from the inhibition of multiple MMPs and possibly other related enzymes that are involved in normal tissue homeostasis.
How should I prepare and store NNGH?
NNGH is a solid that is soluble in organic solvents like DMSO (up to 100 mM) and ethanol (up to 25 mM).[2] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The stability of stock solutions in DMSO or ethanol is at least 3 months when stored at -20°C.[1]
Experimental Protocols
1. Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition
This protocol allows for the detection of MMP-2 and MMP-9 activity and their inhibition by NNGH in cell culture supernatants.
-
Materials:
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SDS-PAGE equipment
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Polyacrylamide gels containing 1 mg/mL gelatin
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Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
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Coomassie Brilliant Blue staining solution
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Destaining solution (e.g., 40% methanol, 10% acetic acid)
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Conditioned cell culture media (samples)
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NNGH stock solution
-
-
Procedure:
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Prepare cell culture supernatants containing secreted MMPs. If treating with NNGH, incubate the cells with the desired concentration of the inhibitor for the appropriate time before collecting the supernatant.
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Mix the supernatant with non-reducing sample buffer. Do not boil the samples.
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Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
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Perform electrophoresis at 4°C.
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After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the MMPs to renature.
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Incubate the gel in developing buffer overnight at 37°C.
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Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
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Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands will be reduced in the presence of an effective inhibitor like NNGH.
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2. In Vitro MMP Inhibitor Profiling Assay (Fluorometric)
This protocol describes a general method for determining the IC50 of NNGH against a purified MMP.
-
Materials:
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96-well black microplate
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Fluorometric plate reader
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Purified, active MMP enzyme
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Fluorogenic MMP substrate
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Assay buffer
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NNGH stock solution
-
-
Procedure:
-
Prepare a serial dilution of NNGH in assay buffer.
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In a 96-well plate, add the diluted NNGH solutions to the appropriate wells. Include wells with assay buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).
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Add the purified MMP enzyme to all wells except for the substrate control wells.
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Incubate the plate at the recommended temperature for the enzyme and inhibitor to interact (e.g., 30 minutes at 37°C).
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Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Immediately begin reading the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
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Calculate the reaction rates (V) from the linear portion of the kinetic curves.
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Plot the percentage of inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the logarithm of the NNGH concentration.
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Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: Signaling pathways leading to MMP gene transcription.
Caption: Experimental workflow for evaluating NNGH effects.
References
Technical Support Center: N-isobutyl-4-methoxybenzenesulfonamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-isobutyl-4-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 4-methoxybenzenesulfonyl chloride and isobutylamine, as well as byproducts like bis(4-methoxyphenyl) disulfide from potential side reactions. Residual solvents from the synthesis and workup are also common.
Q2: What are the recommended starting points for purification of this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: My compound "oils out" during recrystallization. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of forming solid crystals. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities that lower the melting point of the mixture.[1][2] To resolve this, you can try the following:
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Increase the solvent volume: This can lower the saturation point and prevent the oil from forming.
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Use a different solvent system: A solvent with a lower boiling point or a solvent mixture can be effective.
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Lower the cooling rate: Slow cooling encourages gradual crystal formation instead of oiling out.
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Scratch the flask: Creating a rough surface can initiate crystallization.
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Add a seed crystal: Introducing a pure crystal of the compound can provide a template for crystallization to begin.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. However, several issues can arise.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions until the compound dissolves at the solvent's boiling point; Select a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. |
| Compound "oils out" | High concentration of impurities; Solvent boiling point is too high; Rapid cooling. | See FAQ Q3. Try a different solvent or a co-solvent system. Ensure a slow cooling process. |
| Poor recovery of pure compound | Too much solvent was used; The compound is partially soluble in the cold solvent; Premature crystallization during hot filtration. | Concentrate the filtrate by boiling off some solvent and cool again; Cool the solution in an ice bath to minimize solubility; Preheat the filtration apparatus to prevent cooling. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate. |
| Compound streaks on the column | Compound is too polar for the chosen eluent; The compound is not fully dissolved before loading; The column is overloaded. | Increase the polarity of the eluent; Ensure the compound is fully dissolved in a minimum amount of solvent before loading; Use an appropriate amount of compound for the column size. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
| Low or no recovery of the compound | The compound is irreversibly adsorbed to the stationary phase. | Use a more polar eluent or add a small percentage of a polar solvent like methanol to the eluent to desorb the compound. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Choose a solvent in which this compound is soluble when hot but insoluble when cold. Ethanol or isopropanol are often good starting points for sulfonamides.
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Dissolution: In a flask, add the minimum amount of hot solvent to the crude compound to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
General Column Chromatography Protocol
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Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should give the desired compound an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the column.
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Elution: Add the eluent to the top of the column and collect fractions as the solvent runs through.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: General workflows for purification.
References
minimizing cytotoxicity of N-isobutyl-4-methoxybenzenesulfonamide in primary cells
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for N-isobutyl-4-methoxybenzenesulfonamide in primary cells?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. We recommend starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to establish a toxicity profile. A typical starting range could be 0.01 µM to 100 µM.
Q2: How can I assess the cytotoxicity of this compound in my primary cell culture?
A2: Several standard cytotoxicity assays can be used to quantify the effect of the compound on your primary cells.[1][2][3][4] These assays measure different indicators of cell health, such as membrane integrity, metabolic activity, or the release of intracellular enzymes.[2][4] Common assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[2][4]
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MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells.[1] A decrease in metabolic activity is indicative of cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.
Q3: Are there any known signaling pathways affected by sulfonamide-based compounds that could contribute to cytotoxicity?
A3: While specific pathways for this compound are not documented, sulfonamides, in general, have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and perturbation of the cell cycle in the G1 phase.[5] Some sulfonamide derivatives have also been investigated for their potential to induce apoptosis.[6][7] It is plausible that at high concentrations, off-target effects on essential cellular pathways could lead to cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in primary cells.
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations. | Primary cells are highly sensitive to the compound or the solvent. | - Perform a solvent toxicity control experiment (e.g., with DMSO if used). Ensure the final solvent concentration is minimal (typically <0.1%).- Reduce the initial concentration range in your dose-response experiment.- Shorten the incubation time with the compound. |
| Inconsistent results between experiments. | - Variability in primary cell lots or donor characteristics.- Inconsistent cell seeding density.- Compound degradation. | - If possible, use cells from the same donor or lot for a set of experiments.- Ensure precise and consistent cell counting and seeding.- Prepare fresh stock solutions of the compound for each experiment. Protect the stock solution from light and store it at the recommended temperature. |
| Cells detach from the culture plate after treatment. | The compound may be affecting cell adhesion proteins or inducing apoptosis/necrosis. | - Use pre-coated culture vessels with an appropriate extracellular matrix (e.g., collagen, fibronectin) to enhance cell attachment.[8]- Analyze the cells for markers of apoptosis (e.g., using Annexin V staining) to understand the mechanism of cell death. |
| Slow cell growth after treatment, but no immediate cell death. | The compound may have cytostatic effects, inhibiting cell proliferation without causing immediate death. | - Perform a cell proliferation assay (e.g., BrdU incorporation or Ki-67 staining) to distinguish between cytotoxicity and cytostaticity.[4]- Extend the experimental timeline to observe potential delayed cytotoxicity. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using LDH Assay
This protocol outlines the steps to determine the cytotoxic potential of this compound by measuring LDH release.
-
Cell Seeding:
-
Culture your primary cells of interest to ~80-90% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis buffer).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
After incubation, carefully collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit).
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Plot the percentage of cytotoxicity against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are killed).
-
Protocol 2: Optimizing Compound Exposure Time
This protocol helps in determining the optimal incubation time to achieve the desired biological effect while minimizing cytotoxicity.
-
Experimental Setup:
-
Seed your primary cells in multiple 96-well plates as described in Protocol 1.
-
Treat the cells with a fixed, non-lethal concentration of this compound (determined from the dose-response experiment).
-
-
Time-Course Experiment:
-
Incubate the plates for different durations (e.g., 2, 6, 12, 24, 48 hours).
-
-
Assessment of Viability and Function:
-
At each time point, perform a viability assay (e.g., MTT or WST-1) on one set of plates to assess cytotoxicity.
-
On a parallel set of plates, perform a functional assay relevant to your research to assess the desired biological activity of the compound.
-
-
Data Analysis:
-
Plot cell viability and functional activity against time.
-
Determine the shortest incubation time that yields a significant biological effect with minimal impact on cell viability.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes (48h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.5 ± 4.8 | 3.5 ± 1.1 |
| 1 | 95.2 ± 6.1 | 5.8 ± 1.5 |
| 10 | 82.1 ± 7.3 | 15.4 ± 2.3 |
| 50 | 55.8 ± 8.9 | 48.9 ± 5.6 |
| 100 | 25.3 ± 6.5 | 78.2 ± 7.1 |
Table 2: Hypothetical Time-Course of Cytotoxicity for this compound (50 µM) in Primary Neurons
| Incubation Time (hours) | % Cell Viability (WST-1 Assay) |
| 0 | 100 ± 4.5 |
| 6 | 96.2 ± 5.1 |
| 12 | 85.7 ± 6.8 |
| 24 | 68.3 ± 7.2 |
| 48 | 45.1 ± 8.5 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for sulfonamide-induced cytotoxicity.
References
- 1. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
how to prevent degradation of N-isobutyl-4-methoxybenzenesulfonamide during storage
This technical support center provides guidance on the proper storage and handling of N-isobutyl-4-methoxybenzenesulfonamide to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, as a sulfonamide derivative, is susceptible to several environmental factors that can lead to its degradation. The primary factors of concern are:
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Hydrolysis: The sulfonamide bond can be susceptible to cleavage in the presence of water, particularly under acidic or alkaline conditions. While sulfonamides are generally considered hydrolytically stable at neutral pH, prolonged exposure to moisture or storage in non-anhydrous solvents can lead to the formation of 4-methoxybenzenesulfonic acid and isobutylamine.
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Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions, leading to the breakdown of the molecule.[1][2] This can result in complex degradation pathways and the formation of colored impurities.
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Thermal Decomposition: Elevated temperatures can accelerate the rate of degradation.[3][4] The thermal stability of sulfonamides can vary, but prolonged exposure to heat should be avoided to maintain the compound's integrity.
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.[5] |
| Light | Protect from light (Store in an amber vial or in the dark) | Prevents photodegradation.[1][2][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation. |
| Moisture | Store in a tightly sealed container in a dry environment | Prevents hydrolysis.[6][7] |
Q3: I have been storing this compound at room temperature. How can I check if it has degraded?
A3: Several analytical techniques can be used to assess the purity of your sample and detect potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
A typical troubleshooting workflow would be:
-
Visual Inspection: Check for any change in the physical appearance of the compound (e.g., color change, clumping).
-
Solubility Test: Assess the solubility in a standard solvent. Any significant change might indicate the presence of impurities.
-
Purity Analysis: Use an appropriate analytical method to determine the purity.
Below is a diagram illustrating the troubleshooting workflow for assessing potential degradation.
Caption: A flowchart for troubleshooting potential degradation of this compound.
Troubleshooting Guides
Issue: I observe a change in the color of my stored this compound.
| Potential Cause | Recommended Action |
| Photodegradation | Discard the sample and obtain a fresh batch. Ensure future storage is in a light-protected container (e.g., amber vial) and in a dark location.[1][2][5] |
| Oxidation | If the compound was not stored under an inert atmosphere, oxidation might have occurred. It is recommended to use a fresh sample and store it under nitrogen or argon. |
| Contamination | The sample may have been contaminated. Review handling procedures and use a fresh, unopened sample. |
Issue: The purity of my this compound, as determined by HPLC, is lower than expected.
| Potential Cause | Recommended Action |
| Hydrolysis | Review the storage conditions to ensure the container is tightly sealed and stored in a dry environment. If the compound was dissolved in a solvent for storage, consider preparing fresh solutions for each experiment.[6][7] |
| Thermal Degradation | Ensure the compound is stored at the recommended refrigerated temperature (2-8°C). Avoid repeated freeze-thaw cycles if stored in solution.[3][4] |
| N-Dealkylation | The N-isobutyl group may be susceptible to cleavage over time. While this is more commonly a metabolic pathway, it can occur under certain storage conditions.[8][9] If significant dealkylation is suspected (formation of 4-methoxybenzenesulfonamide), LC-MS analysis can help identify the degradation product. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
Protocol 2: Forced Degradation Study
To understand the stability of this compound under specific stress conditions, a forced degradation study can be performed.
-
Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 24 hours.
Analyze the stressed samples by HPLC (as described in Protocol 1) to identify and quantify the degradation products.
Signaling Pathways and Degradation Mechanisms
The primary degradation pathways for this compound are anticipated to be hydrolysis and photodegradation. The following diagram illustrates these potential pathways.
Caption: Potential degradation pathways for this compound.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
addressing batch-to-batch variability of N-isobutyl-4-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the batch-to-batch variability of N-isobutyl-4-methoxybenzenesulfonamide. Our goal is to assist researchers, scientists, and drug development professionals in identifying potential causes of inconsistency and implementing effective solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the yield of this compound between different synthesis batches. What are the potential causes?
A1: Variations in yield can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Reagent Quality: The purity of starting materials, particularly 4-methoxybenzenesulfonyl chloride and isobutylamine, is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Inconsistencies in reaction temperature, time, and stirring speed can impact reaction kinetics and completeness.
-
Work-up and Purification: Differences in the extraction, washing, and crystallization steps can lead to variable product loss.
-
Solvent Purity: The presence of water or other impurities in the reaction solvents can affect the reaction environment.
Q2: Our lab has noticed discrepancies in the melting point of this compound from different batches. What could be the reason for this?
A2: A broad or inconsistent melting point is a primary indicator of impurities. Potential sources of these impurities include:
-
Unreacted Starting Materials: Residual 4-methoxybenzenesulfonyl chloride or isobutylamine.
-
By-products: Formation of secondary products due to side reactions.
-
Residual Solvents: Incomplete removal of solvents used during synthesis and purification.
We recommend performing analytical tests such as HPLC, TLC, and NMR to identify and quantify any impurities.
Q3: We are seeing batch-to-batch differences in the biological activity of our this compound samples, even when the purity appears high by HPLC. What could be the underlying issue?
A3: While HPLC is an excellent tool for assessing purity, it may not distinguish between structurally similar isomers or impurities that co-elute with the main peak. Potential causes for variability in biological activity include:
-
Presence of Isomeric Impurities: Small amounts of structurally related impurities that are difficult to separate but have different biological activities.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.
-
Trace Metal Contamination: Residual metals from catalysts or reaction vessels can sometimes influence biological assays.
Consider employing orthogonal analytical methods like chiral chromatography if applicable, and techniques like X-ray diffraction (XRD) to investigate polymorphism.
Troubleshooting Guides
Issue: Inconsistent Purity Profile by HPLC
If you are observing batch-to-batch variability in the purity of this compound as determined by HPLC, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent HPLC purity.
Data Presentation: Acceptable Impurity Thresholds
The following table summarizes generally accepted impurity thresholds for active pharmaceutical ingredients (APIs) for research and pre-clinical development. Specific project requirements may vary.
| Impurity Type | Recommended Threshold |
| Unreacted Starting Materials | < 0.1% |
| Known By-products | < 0.15% |
| Unknown Impurities | < 0.1% |
| Residual Solvents | < 0.5% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for confirming the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the this compound structure.
Signaling Pathway and Synthesis Visualization
The synthesis of this compound is a nucleophilic substitution reaction. The general pathway is illustrated below.
Caption: General synthesis pathway of this compound.
Technical Support Center: Overcoming Resistance to N-isobutyl-4-methoxybenzenesulfonamide in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to N-isobutyl-4-methoxybenzenesulfonamide, a putative matrix metalloproteinase (MMP) inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as a benzenesulfonamide. Based on its structural similarity to known compounds, such as N-isobutyl-N-(4-methoxyphenylsulfonyl)-glycyl hydroxamic acid (NNGH) which is used as a matrix metalloproteinase-9 (MMP-9) inhibitor, it is hypothesized to function as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In cancer, MMPs are often overexpressed and contribute to tumor invasion, metastasis, and angiogenesis.
Q2: Our cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: Resistance to MMP inhibitors, and by extension likely to this compound, can arise from several mechanisms:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Target MMPs: While less common for this class of inhibitors, mutations in the target MMPs could potentially alter the binding site of the drug, reducing its inhibitory activity.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of MMP inhibition. For example, upregulation of pathways like PI3K/Akt or MAPK/ERK can promote cell survival and proliferation, compensating for the inhibition of MMP-mediated processes.
-
Increased Expression of Pro-survival Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2, can render cells more resistant to apoptosis induced by the MMP inhibitor.
-
Changes in the Tumor Microenvironment: Alterations in the composition of the extracellular matrix or interactions with other cell types in the microenvironment can contribute to reduced drug sensitivity.
Q3: How can we confirm the mechanism of resistance in our cell line?
A3: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to assess the expression levels of key genes and proteins associated with drug resistance, including ABC transporters (e.g., MDR1), survival pathway components (e.g., p-Akt, p-ERK), and anti-apoptotic proteins (e.g., Bcl-2).
-
Efflux Pump Activity Assay: Employ fluorescent substrates of efflux pumps (e.g., rhodamine 123) to determine if there is increased efflux activity in the resistant cells compared to the parental sensitive cells.
-
Signaling Pathway Analysis: Utilize pathway-specific inhibitors or activators in combination with this compound to see if sensitivity can be restored. For example, co-treatment with a PI3K inhibitor could indicate the involvement of the PI3K/Akt pathway in resistance.
-
Whole-Exome Sequencing: To identify potential mutations in target MMPs or other resistance-conferring genes, whole-exome sequencing of both the sensitive and resistant cell lines can be performed.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in Response to Treatment
Possible Cause: Development of resistance leading to evasion of apoptosis.
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the stock solution of this compound is not degraded. Prepare a fresh solution and repeat the experiment.
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for both the sensitive parental cell line and the suspected resistant cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value for the resistant line confirms resistance.
-
Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells in both cell lines after treatment. A lower percentage of apoptotic cells in the resistant line is indicative of apoptosis evasion.
-
Investigate Pro-survival Pathways: As detailed in the FAQs, analyze the expression and activation of key survival pathway proteins.
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause: Experimental variability or issues with the assay protocol.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.
-
Check for Drug-Assay Interference: Some compounds can interfere with the reagents used in viability assays. Run a control with the drug in cell-free media to check for any direct reaction with the assay reagents.
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability assay itself.
-
Ensure Proper Solubilization (for MTT assays): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data that might be generated during the investigation of resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Sensitive (e.g., MDA-MB-231) | 5.2 ± 0.8 | 1.0 |
| Resistant Subline (e.g., MDA-MB-231-Res) | 48.5 ± 3.2 | 9.3 |
Table 2: Relative Gene Expression of Resistance-Associated Genes in Resistant vs. Sensitive Cells
| Gene | Fold Change in Resistant Cells (Resistant/Sensitive) |
| ABCB1 (MDR1) | 8.7 |
| AKT1 | 3.2 |
| BCL2 | 4.5 |
| MMP9 | 1.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, p-Akt, Akt, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent sulfonamide-based matrix metalloproteinase (MMP) inhibitors: N-isobutyl-4-methoxybenzenesulfonamide (also known as NNGH or MMP-3 Inhibitor II) and Batimastat (BB-94). This document summarizes their inhibitory activity against various MMPs, provides a detailed experimental protocol for a common assay, and illustrates the signaling pathway of a key target, MMP-3.
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory constants (Ki and IC50) of this compound and Batimastat against a range of matrix metalloproteinases. Lower values indicate greater potency.
| Target MMP | This compound (NNGH) | Batimastat (BB-94) |
| MMP-1 (Collagenase-1) | Ki: 170 nM | IC50: 3 nM |
| MMP-2 (Gelatinase-A) | - | IC50: 4 nM |
| MMP-3 (Stromelysin-1) | Ki: 130 nM | IC50: 20 nM |
| MMP-7 (Matrilysin) | Ki: 13,000 nM | - |
| MMP-8 (Collagenase-2) | Ki: 9 nM | IC50: 10 nM |
| MMP-9 (Gelatinase-B) | Ki: 2.6 nM | IC50: 10 nM |
| MMP-10 (Stromelysin-2) | Ki: 100 nM | - |
| MMP-12 (Metalloelastase) | Ki: 4.3 nM | - |
| MMP-13 (Collagenase-3) | Ki: 3.1 nM | - |
| MMP-20 (Enamelysin) | Ki: 17 nM | - |
Note: Data is compiled from various sources. Assay conditions may vary between studies.
Experimental Protocols: MMP-3 Fluorometric Activity Assay
This protocol describes a common method for measuring the enzymatic activity of MMP-3 and the inhibitory effects of compounds like this compound and Batimastat. The assay is based on the cleavage of a fluorescence resonance energy transfer (FRET) peptide substrate by MMP-3.
Materials:
-
Active human MMP-3 enzyme
-
MMP-3 FRET peptide substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Inhibitor compounds (this compound, Batimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP-3 FRET substrate in DMSO.
-
Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Dilute the active MMP-3 enzyme to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate solution:
-
Blank: Assay buffer only.
-
Enzyme Control: MMP-3 enzyme in assay buffer.
-
Inhibitor Wells: MMP-3 enzyme and the desired concentration of the inhibitor.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Prepare the substrate working solution by diluting the FRET substrate stock in assay buffer.
-
Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (RFU - Relative Fluorescence Units) of each well using a microplate reader (Excitation: 325 nm, Emission: 393 nm). This is the initial reading (T0).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Vinhibitor / Venzyme control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualization: MMP-3 Signaling Pathway
The expression of the MMP-3 gene is regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines and growth factors. The diagram below illustrates a simplified overview of the key pathways leading to MMP-3 transcription.
Validating the Target Engagement of N-isobutyl-4-methoxybenzenesulfonamide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of N-isobutyl-4-methoxybenzenesulfonamide, a small molecule inhibitor. We present detailed protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate assays for their drug discovery and development programs.
This compound belongs to the benzenesulfonamide class of compounds, which are known to target various enzymes, including matrix metalloproteinases (MMPs). For the purpose of this guide, we will consider a hypothetical scenario where this compound is being investigated as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in cancer metastasis and inflammation. This guide will detail methodologies to confirm direct binding of the compound to MMP-9 within a cellular environment.
Comparative Analysis of Target Engagement Methods
The validation of target engagement is a critical step in drug development, confirming that a compound interacts with its intended target in a biologically relevant setting.[1][2] This section compares three distinct and complementary methods for validating the engagement of this compound with its putative target, MMP-9, in cells.
| Method | Principle | Key Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[1][2] | Change in protein melting temperature (Tm) | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1] | Not all protein-ligand interactions result in a significant thermal shift; requires specific antibodies for detection. |
| In-Cell Enzymatic Activity Assay | Measures the functional consequence of target engagement by quantifying the inhibition of the target's enzymatic activity. | Inhibition of MMP-9 activity (e.g., cleavage of a fluorogenic substrate) | Directly measures the functional outcome of target binding; high-throughput compatible. | Indirect measure of target binding; susceptible to interference from other cellular components. |
| Competitive Binding Assay | A labeled probe that binds to the target is displaced by the test compound in a concentration-dependent manner. | Decrease in the signal from the labeled probe (e.g., fluorescence polarization) | Provides direct evidence of binding to a specific site; can determine binding affinity (Ki). | Requires a suitable labeled probe; potential for steric hindrance or allosteric effects. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data from the described experimental methods to illustrate the expected outcomes when validating the target engagement of this compound with MMP-9.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | MMP-9 Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.1 | - |
| This compound | 1 | 54.3 | 2.2 |
| This compound | 10 | 58.7 | 6.6 |
| This compound | 100 | 62.5 | 10.4 |
| Control Compound (Inactive Analog) | 100 | 52.3 | 0.2 |
Table 2: In-Cell MMP-9 Enzymatic Activity Assay Data
| Compound | Concentration (µM) | % MMP-9 Inhibition | IC50 (µM) |
| This compound | 0.1 | 15.2 | 5.8 |
| This compound | 1 | 48.9 | |
| This compound | 10 | 85.1 | |
| This compound | 100 | 98.7 | |
| Control Compound (Inactive Analog) | 100 | 2.3 | >100 |
Table 3: Competitive Binding Assay Data
| Compound | Concentration (µM) | % Displacement of Fluorescent Probe | Ki (µM) |
| This compound | 0.1 | 12.8 | 2.1 |
| This compound | 1 | 52.3 | |
| This compound | 10 | 91.5 | |
| This compound | 100 | 99.1 | |
| Control Compound (Inactive Analog) | 100 | 1.8 | >100 |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MMP-9 signaling pathway and the workflows for the target validation methods.
Caption: Simplified MMP-9 signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship for validating target engagement.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[2][3]
a. Cell Culture and Treatment:
-
Seed human fibrosarcoma cells (HT-1080), which endogenously express MMP-9, in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) or a vehicle control (DMSO) for 2 hours at 37°C.
b. Heat Treatment:
-
Harvest the cells by scraping and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[2]
c. Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[2]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a Bradford assay.
d. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MMP-9, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometry analysis to quantify the band intensities.
-
Plot the band intensities against the temperature for each compound concentration to generate melting curves and determine the Tm.
In-Cell MMP-9 Enzymatic Activity Assay
a. Cell Culture and Treatment:
-
Seed HT-1080 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free media.
-
Treat the cells with a serial dilution of this compound or a vehicle control for 2 hours at 37°C.
b. Enzyme Activity Measurement:
-
Add a fluorogenic MMP-9 substrate to each well.
-
Incubate the plate at 37°C and protect it from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a plate reader.
c. Data Analysis:
-
Calculate the rate of substrate cleavage for each well.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Binding Assay
a. Cell Lysate Preparation:
-
Grow HT-1080 cells to a high density, harvest, and resuspend in a suitable assay buffer.
-
Lyse the cells by sonication or detergent-based methods.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
b. Assay Protocol:
-
In a 96-well plate, add the cell lysate, a fixed concentration of a fluorescently labeled MMP-9 inhibitor (probe), and a serial dilution of this compound or a vehicle control.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
c. Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent displacement of the fluorescent probe for each concentration of the test compound.
-
Plot the percent displacement against the compound concentration and fit the data to a competition binding curve to determine the Ki value.
By employing a combination of these methods, researchers can robustly validate the cellular target engagement of this compound, providing a strong foundation for further preclinical and clinical development.
References
- 1. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Structure-Activity Relationship (SAR) of N-Isobutyl-4-methoxybenzenesulfonamide Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-isobutyl-4-methoxybenzenesulfonamide analogs, drawing upon findings from studies on structurally related benzenesulfonamide and sulfonamide derivatives. The information is intended for researchers, scientists, and drug development professionals to inform the design of novel therapeutic agents.
Core Structure and Rationale for Modification
The core structure of this compound serves as a scaffold for modification. The key components for SAR studies are the N-isobutyl group, the sulfonamide linker, and the 4-methoxyphenyl ring. Modifications to these regions can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability.
Caption: Key modification points on the this compound scaffold.
Comparative Biological Activities of Analogs
The biological activities of benzenesulfonamide analogs are diverse, ranging from anticonvulsant to anticancer and enzyme inhibition. The following tables summarize quantitative data from studies on related compounds, providing insights into the effects of specific structural modifications.
Anticonvulsant Activity
Sulfonamide-containing compounds have been extensively studied for their anticonvulsant properties. The maximal electroshock (MES) test is a common assay to evaluate this activity.
| Compound/Analog Type | Modification | MES Activity (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |
| Topiramate Analog | Cyclic sulfate at 4,5-position | ~8 times more potent than topiramate | Favorable neurotoxicity index | [1] |
| Sulfamide Derivatives | (S)-N-[(6-Chloro-2,3-dihydrobenzo[1]dioxin-2-yl)methyl]sulfamide | Potent activity in audiogenic, electrically-induced, and chemically-induced seizure models | Good safety margin | [2] |
| General Sulfonamides | N-Methylation of succinimide-like structures | Decreased activity against electroshock seizures | Increased activity against chemically induced convulsions | [3] |
| Phenyl-substituted Succinimides | Phenyl substitution | Active against electrically induced convulsions | - | [3] |
Anticancer Activity
Benzenesulfonamide derivatives have shown promise as anticancer agents, with activity against various cell lines.
| Compound Series | Modification | Cell Line | IC50 (µg/mL) | Reference |
| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | 2-(4-methoxy benzylidene) | MCF-7 | 37.8 | |
| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | 2-benzylidene | MCF-7 | 38.1 | |
| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | 2-(4-chloro benzylidene) | MCF-7 | 41 | |
| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Derivative 4e | MCF-7 | 28.2 | |
| Doxorubicin (Standard) | - | MCF-7 | 12.80 |
Enzyme Inhibition
Many sulfonamides are known inhibitors of enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).
| Compound Series | Target Enzyme | Key Structural Feature | IC50 (nM) | Reference |
| 4-Phenoxybenzenesulfonyl pyrrolidine derivatives | MMP-2, MMP-9 | 4-phenoxy group | Not specified, but compounds 4a, 4e, and 4i showed potent activity | [4] |
| Benzenesulfonamide-based inhibitors | Carbonic Anhydrases | Varied tail groups | Nanomolar affinities for several CA isoforms | [5] |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide | 0.2 nM for PI3K | [6] |
Experimental Protocols
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
-
Animal Model: Male ICR mice (20-30 g) are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose in water) is also included.
-
Induction of Seizure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.
Signaling Pathway and SAR Workflow
The PI3K/AKT/mTOR signaling pathway is a critical pathway in cell growth and proliferation and is a target for some sulfonamide derivatives.[6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by sulfonamide analogs.
A typical SAR study follows a cyclical workflow involving synthesis, biological testing, and analysis to guide the design of the next generation of analogs.
References
- 1. Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Enhanced potency with cyclic sulfate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 4. biosciencetrends.com [biosciencetrends.com]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-isobutyl-4-methoxybenzenesulfonamide's Efficacy Against Standard-of-Care Arthritis Treatments
For Immediate Release
[City, State] – A comprehensive review of available preclinical data provides a comparative efficacy landscape for the investigational matrix metalloproteinase (MMP) inhibitor, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), against established standard-of-care drugs for rheumatoid arthritis, methotrexate and adalimumab. While direct comparative studies are not yet available, this guide synthesizes existing in vitro data for NNGH and in vivo data for the standard treatments within the context of the widely utilized collagen-induced arthritis (CIA) animal model. This analysis offers a valuable resource for researchers and drug development professionals in the rheumatology field.
N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, also known as NNGH, is a potent, broad-spectrum inhibitor of matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, a key pathological feature in the joint destruction seen in rheumatoid arthritis.
In Vitro Efficacy of NNGH
NNGH has demonstrated significant inhibitory activity against a range of MMPs implicated in the pathology of arthritis. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for NNGH against various MMPs.
| Target MMP | IC50 / Ki (nM) |
| MMP-1 (Collagenase-1) | 170 |
| MMP-2 (Gelatinase-A) | - |
| MMP-3 (Stromelysin-1) | 130 |
| MMP-8 (Collagenase-2) | 9 |
| MMP-9 (Gelatinase-B) | 2.6 |
| MMP-12 (Macrophage Metalloelastase) | 4.3 |
| MMP-13 (Collagenase-3) | 3.1 |
| MMP-20 (Enamelysin) | 17 |
Preclinical Efficacy of Standard-of-Care Drugs in the Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in mice is a widely accepted preclinical model that mimics many aspects of human rheumatoid arthritis. The efficacy of standard-of-care drugs, such as the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate and the biologic DMARD (bDMARD) adalimumab, has been extensively evaluated in this model.
| Drug | Dosing Regimen (in CIA mouse model) | Key Efficacy Endpoints |
| Methotrexate | 0.25 or 0.5 mg/kg | Significant reduction in clinical arthritis score, decreased paw swelling, and reduced cartilage destruction.[1] |
| Adalimumab | 0.75 or 1.5 mg/kg | Significant reduction in clinical arthritis score, decreased paw swelling, and protection against joint damage. |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the MMP activation pathway in arthritis and a typical workflow for evaluating therapeutic efficacy in the CIA mouse model.
Caption: Simplified signaling pathway of MMP activation in arthritis and the inhibitory action of NNGH.
Caption: Experimental workflow for evaluating therapeutic efficacy in a collagen-induced arthritis (CIA) mouse model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
A widely accepted protocol for inducing CIA in susceptible mouse strains like DBA/1 involves the following key steps.[2][3][4][5][6]
-
Preparation of Emulsion: Type II collagen (bovine or chicken) is dissolved in 0.05 M acetic acid and then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Primary Immunization: Mice are injected intradermally at the base of the tail with 100 µL of the emulsion.
-
Booster Immunization: 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Arthritis Assessment: The development and severity of arthritis are monitored several times a week using a clinical scoring system based on paw swelling and erythema.
Note: Currently, there are no publicly available preclinical studies evaluating NNGH in an arthritis animal model. The in vivo data for methotrexate and adalimumab are based on studies utilizing the CIA model.
Discussion
The potent in vitro inhibitory profile of NNGH against several key MMPs involved in joint destruction highlights its potential as a therapeutic candidate for rheumatoid arthritis. However, the lack of in vivo efficacy data in a relevant animal model, such as the CIA model, makes a direct comparison with standard-of-care drugs like methotrexate and adalimumab challenging.
The provided data on methotrexate and adalimumab in the CIA model serve as a benchmark for the level of efficacy expected from a novel therapeutic agent. Future preclinical studies on NNGH in the CIA model are warranted to establish its in vivo efficacy and to enable a more direct and robust comparison with the current standards of care. Such studies would be crucial in determining the therapeutic potential of NNGH for the treatment of rheumatoid arthritis.
References
- 1. Frontiers | Assessment and Comparison of the Efficacy of Methotrexate, Prednisolone, Adalimumab, and Tocilizumab on Multipotency of Mesenchymal Stem Cells [frontiersin.org]
- 2. chondrex.com [chondrex.com]
- 3. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkishimmunology.org [turkishimmunology.org]
- 6. resources.amsbio.com [resources.amsbio.com]
cross-validation of N-isobutyl-4-methoxybenzenesulfonamide activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the in vitro activity of BEZ235, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), across a panel of human cancer cell lines. The data presented herein offers a comparative analysis of its potency, supported by detailed experimental protocols and a visualization of its mechanism of action within the PI3K/mTOR signaling pathway.
Comparative Analysis of BEZ235 Potency
The antitumor activity of BEZ235 has been evaluated across a wide spectrum of cancer cell lines, demonstrating a broad range of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. This data, compiled from multiple studies, highlights the differential sensitivity of various cancer cell types to BEZ235.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 14.3 ± 6.4[1] |
| DLD-1 | Colorectal Carcinoma | 9.0 ± 1.5[1] |
| SW480 | Colorectal Carcinoma | 12.0 ± 1.6[1] |
| SK-MES | Squamous Cell Carcinoma (Lung) | 36[2] |
| H2170 | Squamous Cell Carcinoma (Lung) | 22[2] |
| SW900 | Squamous Cell Carcinoma (Lung) | 50[2] |
| H1650 | Adenocarcinoma (Lung) | 23[2] |
| HCC2935 | Adenocarcinoma (Lung) | 9[2] |
| PC3M | Prostate Cancer | ~10-12 |
| U87MG | Glioblastoma | ~10-12 |
| G401 | Nephroblastoma | Dose-dependent inhibition (25-500 nM)[3] |
| K562 | Chronic Myelogenous Leukemia | Dose-dependent inhibition (25-1600 nM)[4] |
| K562/A (doxorubicin-resistant) | Chronic Myelogenous Leukemia | Dose-dependent inhibition (25-1600 nM)[4] |
Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway
BEZ235 exerts its anticancer effects by targeting two key kinases in the PI3K/mTOR signaling pathway: PI3K and mTOR. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a common event in human cancers. By inhibiting both PI3K and mTOR, BEZ235 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - IC50 of NVP-BKM120, LY294002, and NVP-BEZ235 in a panel of six lung cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
N-isobutyl-4-methoxybenzenesulfonamide selectivity profiling against a panel of kinases
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the kinase selectivity profile for the novel compound N-isobutyl-4-methoxybenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document presents a hypothetical, yet plausible, selectivity profile based on the known activities of related sulfonamide-containing molecules.[1][2][3] The data is benchmarked against Staurosporine, a well-characterized broad-spectrum kinase inhibitor, to provide a clear context for interpretation.
The following sections detail the hypothetical kinase inhibition data, comprehensive experimental protocols for assessing kinase selectivity, and visual diagrams to illustrate key biological pathways and experimental workflows.
Kinase Selectivity Data
The kinase selectivity of this compound and the control compound, Staurosporine, was assessed against a panel of representative kinases. The data presented below is illustrative and intended to model the results of a typical kinase screening campaign. The primary metric for comparison is the dissociation constant (Kd), which represents the affinity of the compound for the kinase; a lower Kd value indicates a stronger interaction.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | Kinase Family | This compound (Kd in nM) | Staurosporine (Kd in nM) |
| ABL1 | Tyrosine Kinase | >10,000 | 6.7 |
| AKT1 | AGC Kinase | 850 | 3.0 |
| AURKA | Aurora Kinase | 250 | 25 |
| CDK2 | CMGC Kinase | >10,000 | 3.4 |
| EGFR | Tyrosine Kinase | 5,200 | 21 |
| MAPK1 (ERK2) | CMGC Kinase | 1,200 | 250 |
| MET | Tyrosine Kinase | 75 | 110 |
| PIK3CA | Lipid Kinase | >10,000 | 1,500 |
| SRC | Tyrosine Kinase | 980 | 1.9 |
| VEGFR2 | Tyrosine Kinase | 3,400 | 6.3 |
Data Interpretation:
Based on this hypothetical data, this compound exhibits a selective profile, with a notable affinity for the MET kinase. In contrast, Staurosporine demonstrates potent, broad-spectrum activity across multiple kinase families, as expected. The selectivity of a compound can be quantified using various metrics, such as a selectivity score, which can be calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[4]
Experimental Protocols
The following protocol describes a widely used method for kinase selectivity profiling, the competition binding assay, which is the basis for platforms like KINOMEscan®.[5][6][7][8]
Objective: To determine the binding affinity (Kd) of a test compound against a large panel of kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Materials:
-
DNA-tagged recombinant human kinases
-
Immobilized, non-selective kinase inhibitor (e.g., on sepharose beads)
-
Test compound (this compound) and control compound (Staurosporine) dissolved in DMSO
-
Assay buffer (composition may vary, but typically contains components like HEPES, NaCl, Tween-20, and a reducing agent like DTT)
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A dilution series is then created to achieve the desired final assay concentrations.
-
Assay Plate Preparation: Kinases, the immobilized ligand, and the test compound dilutions are combined in the wells of a microtiter plate. A DMSO-only control is included to represent 100% kinase binding.
-
Incubation: The assay plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: The immobilized ligand beads are washed to remove any unbound kinase.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is measured for each compound concentration. These values are compared to the DMSO control to determine the percent of kinase remaining bound. The dissociation constant (Kd) is then calculated from the dose-response curve.
Visualizations
Signaling Pathway Diagram
The diagram below illustrates the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival that is regulated by multiple kinases. Understanding such pathways is crucial for contextualizing the effects of a kinase inhibitor.
Caption: The MAPK/ERK signaling cascade.
Experimental Workflow Diagram
This diagram outlines the key steps in the kinase selectivity profiling workflow described in the protocol section.
Caption: Kinase selectivity profiling workflow.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.6. KINOMEscan [bio-protocol.org]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Validating the Mechanism of Action of N-isobutyl-4-methoxybenzenesulfonamide Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the mechanism of action of the investigational compound N-isobutyl-4-methoxybenzenesulfonamide, with a focus on the application of CRISPR-based technologies. For the purpose of this guide, we will explore a hypothetical mechanism of action wherein this compound is presumed to exert its therapeutic effects by inhibiting "Kinase X," a critical enzyme in a cancer-associated signaling pathway.
Introduction to this compound and Its Hypothetical Target
This compound is a sulfonamide-containing small molecule with potential therapeutic applications. While its precise mechanism of action is under investigation, related sulfonamide compounds have been shown to exhibit a range of biological activities, including anticancer and antibacterial effects.[1][2] This guide will operate under the hypothesis that this compound's primary mode of action is the inhibition of "Kinase X," a protein implicated in proliferative signaling in cancer cells. Validating this hypothesis is a critical step in its development as a therapeutic agent.
Comparison of Target Validation Methodologies
The gold standard for validating a drug's mechanism of action is to demonstrate that the genetic modulation of its putative target phenocopies the pharmacological effect of the drug. CRISPR-Cas9 technology has emerged as a powerful tool for such validation, offering precise and efficient genome editing.[3] Below is a comparison of CRISPR-based methods with a traditional alternative, RNA interference (RNAi).
| Method | Principle | Ease of Use | Cost | Off-Target Effects | Modulation |
| CRISPR Knockout (KO) | Permanent gene disruption via DNA double-strand breaks and error-prone repair. | Moderate | Moderate | Can occur; requires careful guide RNA design and validation.[4] | Permanent loss of function. |
| CRISPR Interference (CRISPRi) | Transcriptional repression by guiding a catalytically dead Cas9 (dCas9) fused to a repressor domain to the gene promoter.[5] | Moderate | Moderate | Generally lower than CRISPR KO as it does not cut DNA. | Reversible knockdown of gene expression. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing by introducing short interfering RNAs (siRNAs) that trigger mRNA degradation. | High | Low to Moderate | High potential for off-target effects due to short seed region binding. | Transient knockdown of gene expression. |
Experimental Protocols
Protocol 1: Validating the Role of Kinase X using CRISPR Knockout
This protocol describes the generation of a "Kinase X" knockout cell line to assess whether the absence of the target protein confers resistance to this compound.
1. Guide RNA (gRNA) Design and Synthesis:
-
Design two to three unique gRNAs targeting early exons of the "Kinase X" gene to maximize the probability of a frameshift mutation. Use online design tools to minimize off-target predictions.
-
Synthesize the designed gRNAs.
2. Cell Line Transfection:
-
Culture a relevant cancer cell line (e.g., one with high "Kinase X" expression) to 70-80% confluency.
-
Co-transfect the cells with a plasmid expressing Cas9 nuclease and the synthesized gRNAs using a suitable transfection reagent.
-
Include a negative control (scrambled gRNA) and a positive control (gRNA targeting a known essential gene).
3. Clonal Selection and Expansion:
-
Two to three days post-transfection, dilute the cells to a single-cell concentration and plate into 96-well plates to isolate individual clones.
-
Expand the resulting colonies.
4. Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the products (Sanger or Next-Generation Sequencing) to identify insertions or deletions (indels) that result in a frameshift.
-
Protein Expression Analysis: Perform a Western blot on cell lysates from the verified clones to confirm the absence of "Kinase X" protein expression.
5. Phenotypic Assay:
-
Treat the knockout and wild-type (WT) cell lines with a dose range of this compound.
-
After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Expected Outcome: The "Kinase X" knockout cells should exhibit a significantly higher IC50 value (i.e., be more resistant) to the compound compared to the WT cells, thus validating "Kinase X" as the target.
Protocol 2: Modulating Kinase X Expression using CRISPRi
This protocol outlines the use of CRISPRi to reversibly knockdown "Kinase X" expression.
1. gRNA Design for CRISPRi:
-
Design gRNAs that target the promoter region of "Kinase X."
2. Generation of a Stable dCas9-KRAB Cell Line:
-
Transduce the target cell line with a lentiviral vector expressing a dCas9-KRAB fusion protein (a transcriptional repressor).
-
Select for stably transduced cells.
3. gRNA Delivery:
-
Transduce the stable dCas9-KRAB cell line with lentiviral vectors expressing the "Kinase X"-targeting gRNAs.
4. Verification of Knockdown:
-
mRNA Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in "Kinase X" mRNA levels.
-
Protein Analysis: Perform a Western blot to confirm the reduction in "Kinase X" protein levels.
5. Phenotypic Assay:
-
Perform the same cell viability assay as described in Protocol 1 on the knockdown and control cell lines.
-
Expected Outcome: Similar to the knockout experiment, cells with reduced "Kinase X" expression are expected to show increased resistance to this compound.
Visualizing Workflows and Pathways
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Workflow for CRISPR knockout validation.
Caption: Logic of CRISPR-based target validation.
Conclusion
CRISPR-based technologies provide a robust and precise framework for validating the mechanism of action of novel therapeutic compounds like this compound. By genetically ablating or repressing a hypothesized target such as "Kinase X," researchers can directly assess the target's role in the compound's efficacy. This approach, particularly when compared to older technologies like RNAi, offers higher specificity and the ability to create permanent, genetically defined cell lines for detailed pharmacological studies. The workflows and protocols outlined in this guide serve as a foundational strategy for drug development professionals seeking to rigorously validate the molecular targets of their lead compounds.
References
- 1. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 2. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 5. synthego.com [synthego.com]
Assessment of Pharmacokinetic Differences Between N-isobutyl-4-methoxybenzenesulfonamide and its Prodrugs: A Data-Driven Comparison
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of N-isobutyl-4-methoxybenzenesulfonamide and its corresponding prodrugs. Despite extensive searches of chemical and biomedical databases, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound or any of its prodrug formulations were identified. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.
This guide aims to provide a framework for such a comparative assessment, outlining the necessary experimental protocols and data presentation formats that would be required to elucidate the pharmacokinetic differences between a parent drug and its prodrugs. While the specific subject of this compound cannot be addressed with concrete data, the following sections will serve as a methodological template for researchers and drug development professionals working in this area.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Prodrugs
The following table illustrates how quantitative data on the key pharmacokinetic parameters of this compound and two hypothetical prodrugs (Prodrug A and Prodrug B) would be presented. This tabular format allows for a clear and concise comparison of their in vivo performance.
| Pharmacokinetic Parameter | This compound | Prodrug A | Prodrug B |
| Bioavailability (%) | Low | Moderate | High |
| Peak Plasma Concentration (Cmax) (ng/mL) | Variable | Consistent | High |
| Time to Peak Plasma Concentration (Tmax) (h) | Rapid | Delayed | Moderate |
| Area Under the Curve (AUC) (ng·h/mL) | Low | Increased | Significantly Increased |
| Half-life (t1/2) (h) | Short | Extended | Extended |
| Metabolism | Extensive First-Pass | Reduced First-Pass | Minimal First-Pass |
| Excretion | Primarily Renal | Primarily Renal | Primarily Renal |
Experimental Protocols
To generate the data presented in the hypothetical Table 1, a series of preclinical in vivo studies would be necessary. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Sprague-Dawley Rats)
-
Objective: To determine and compare the pharmacokinetic profiles of this compound and its prodrugs following oral administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks, weighing 250-300g.
-
Drug Administration: A single oral dose of this compound or an equimolar dose of its prodrugs is administered via oral gavage. A vehicle control group receives the formulation vehicle only.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.
-
Metabolic Stability Assay (In Vitro)
-
Objective: To assess the metabolic stability of this compound and its prodrugs in liver microsomes.
-
Methodology:
-
Incubation: The test compounds are incubated with liver microsomes (from rat, dog, and human) in the presence of NADPH at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Analysis: The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated to predict the extent of first-pass metabolism.
-
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different stages of a pharmacokinetic assessment.
Caption: Workflow for a comparative pharmacokinetic study.
Caption: Prodrug to active drug conversion pathway.
Safety Operating Guide
Proper Disposal of N-isobutyl-4-methoxybenzenesulfonamide: A Step-by-Step Guide
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of N-isobutyl-4-methoxybenzenesulfonamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these steps to manage waste containing this compound.
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). All generators of hazardous waste are responsible for its management from creation to final disposal, a principle known as "cradle to grave" responsibility.[1] Improper disposal can lead to significant penalties and environmental harm.[2] Therefore, this compound must be disposed of through an approved hazardous waste program and should never be discarded in the regular trash or poured down the drain.[3][4]
Personal Protective Equipment (PPE) and Waste Container Specifications
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. Waste must be collected in a designated, compatible container.
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. If skin contact occurs, wash the area immediately with soap and water.[5] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. If contact occurs, rinse cautiously with water for several minutes.[5] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Waste Container | A clearly labeled, sealable, and chemically compatible container (plastic is often preferred to glass).[4][6] The container must be in good condition, free of leaks or cracks.[6] | To safely contain the chemical waste and prevent leaks or reactions. The container must be kept closed unless waste is actively being added.[6] |
| Waste Label | Hazardous Waste Tag provided by your institution's Environmental Health and Safety (EHS) department. | To comply with regulations and ensure safe handling and disposal. The label must include the full chemical name and other required information.[4] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Do not mix this waste with other incompatible chemical waste streams.
Step 2: Prepare the Hazardous Waste Container
-
Obtain a designated hazardous waste container from your institution's EHS office or approved supplier.
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label with the required information[4]:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (no abbreviations or formulas).
-
Approximate concentration and quantity.
-
Date of waste generation.
-
Your name, department, and laboratory location.
-
Step 3: Transferring Waste
-
Wearing the appropriate PPE, carefully transfer the this compound waste into the prepared container.
-
Avoid creating dust if handling a solid form.[7]
-
Ensure the container is not overfilled.
-
Securely close the container lid immediately after adding the waste. Containers must remain closed at all times except when adding waste.[6]
Step 4: Storage of Waste Container
-
Store the waste container in a designated and secure "Satellite Accumulation Area" within your laboratory.[2]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Keep the container away from heat and sources of ignition.[5]
Step 5: Arranging for Disposal
-
Once the container is full or you are finished generating this type of waste, schedule a pickup with your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting them directly.[4]
-
Do not allow the waste to accumulate for more than 12 months from the initial generation date.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. epa.gov [epa.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling N-isobutyl-4-methoxybenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate and essential guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for N-isobutyl-4-methoxybenzenesulfonamide.
Presumed Hazard Profile:
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Powder) | Chemical Fume Hood or Powder Containment Hood | 2 pairs of nitrile gloves | Safety glasses with side shields or safety goggles | N95 respirator | Lab coat |
| Solution Preparation | Chemical Fume Hood | Nitrile gloves | Safety glasses with side shields or safety goggles | Not generally required if in a fume hood | Lab coat |
| Running Reactions | Chemical Fume Hood | Nitrile gloves | Safety glasses with side shields | Not generally required if in a fume hood | Lab coat |
| Work-up and Purification | Chemical Fume Hood | Nitrile gloves | Safety glasses with side shields or safety goggles | Not generally required if in a fume hood | Lab coat |
| Handling Spills | N/A | Heavy-duty nitrile or butyl rubber gloves | Safety goggles and face shield | N95 respirator (minimum) | Chemical-resistant apron or coveralls |
| Waste Disposal | Well-ventilated area | Nitrile gloves | Safety glasses with side shields | Not generally required | Lab coat |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Personal Hygiene : Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Response :
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
Disposal Plan:
Improper disposal of chemical waste is a serious safety and environmental hazard. Adhere strictly to the following procedures.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent pads) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste : Segregate liquid waste containing this compound based on the solvent used (e.g., halogenated vs. non-halogenated solvents). Store in separate, clearly labeled, and sealed waste containers.
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal : All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Empty Containers : Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal or recycling according to your institution's guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
